3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
3-chloro-4-pyridin-3-yl-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPNWGQBNRHIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440718 | |
| Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131986-28-2 | |
| Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(pyrid-3-yl)-1,2,5-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a plausible and scientifically sound synthetic pathway, including experimental protocols and characterization data, compiled from established chemical principles and analogous procedures found in the scientific literature.
Introduction
This compound is a substituted pyridine derivative containing a 1,2,5-thiadiazole heterocyclic ring. Compounds bearing the 1,2,5-thiadiazole scaffold have attracted significant attention from researchers due to their diverse pharmacological activities. The presence of a chlorine atom and a pyridine moiety suggests potential for further chemical modification and exploration of its structure-activity relationship (SAR) in various biological targets. This guide outlines a feasible two-step synthesis beginning with the preparation of the key intermediate, 4-(pyridin-3-yl)-1,2,5-thiadiazol-3-amine, followed by its conversion to the final chlorinated product.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process. The initial step involves the construction of the 1,2,5-thiadiazole ring to form 4-(pyridin-3-yl)-1,2,5-thiadiazol-3-amine. This intermediate is then converted to the final product via a Sandmeyer-type reaction, which involves diazotization of the primary amine followed by displacement with a chloride ion.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-amine
This procedure is based on analogous syntheses of substituted 1,2,5-thiadiazol-3-amines from glyoxime precursors.
3.1.1. Preparation of Pyridin-3-yl-glyoxime
-
Materials: 3-Acetylpyridine, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve 3-acetylpyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride (2.2 eq) and sodium hydroxide (2.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
The resulting precipitate of pyridin-3-yl-glyoxime is collected by filtration, washed with cold water, and dried under vacuum.
-
3.1.2. Cyclization to 4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-amine
-
Materials: Pyridin-3-yl-glyoxime, Sulfur monochloride (S₂Cl₂), Pyridine, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a well-ventilated fume hood, dissolve pyridin-3-yl-glyoxime (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfur monochloride (1.1 eq) in dichloromethane to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, add pyridine (2.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(pyridin-3-yl)-1,2,5-thiadiazol-3-amine.
-
Step 2: Synthesis of this compound
This step utilizes a Sandmeyer-type reaction for the conversion of the amino group to a chloro group.
-
Materials: 4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-amine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl), Water.
-
Procedure:
-
Suspend 4-(pyridin-3-yl)-1,2,5-thiadiazol-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-Acetylpyridine | C₇H₇NO | 121.14 | Starting Material |
| Hydroxylamine hydrochloride | H₄ClNO | 69.49 | Reagent |
| Pyridin-3-yl-glyoxime | C₇H₇N₃O₂ | 179.15 | Intermediate |
| Sulfur Monochloride | S₂Cl₂ | 135.03 | Reagent |
| 4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-amine | C₇H₆N₄S | 178.22 | Intermediate |
| Sodium Nitrite | NaNO₂ | 69.00 | Reagent |
| Copper(I) Chloride | CuCl | 98.99 | Catalyst |
| This compound | C₇H₄ClN₃S | 197.64 | Final Product |
Table 2: Expected Yields and Physical Properties
| Compound Name | Expected Yield (%) | Physical State | Melting Point (°C) |
| Pyridin-3-yl-glyoxime | 70-85 | Solid | Not reported |
| 4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-amine | 50-65 | Solid | Not reported |
| This compound | 60-75 | Solid | Not reported |
Note: The expected yields are estimates based on analogous reactions and may vary depending on experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The proposed two-step synthesis is based on well-established chemical transformations and provides a solid foundation for researchers and drug development professionals to produce this compound for further investigation. The provided experimental protocols, data tables, and workflow visualization are intended to facilitate the successful execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve higher yields and purity. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC should be employed to confirm the identity and purity of the synthesized intermediates and the final product.
Physicochemical properties of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring a pyridine ring attached to a chlorinated 1,2,5-thiadiazole core. The thiadiazole ring is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of nitrogen and sulfur atoms in the thiadiazole ring enhances membrane permeability and the capacity to act as hydrogen bond acceptors.[1] Specifically, compounds containing the 1,2,5-thiadiazole moiety have been noted for their potential applications in treating neurological disorders.[3] This guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and discusses its potential biological relevance.
Core Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems, influencing everything from solubility and permeability to target binding and metabolic stability. The data presented below are primarily computed values sourced from public chemical databases.
Data Summary
The quantitative physicochemical data for this compound are summarized in the tables below for clarity and ease of comparison.
Table 1: Structural and Molecular Identifiers
| Property | Value | Source |
| CAS Number | 131986-28-2 | [4] |
| Molecular Formula | C₇H₄ClN₃S | [4][5] |
| Molecular Weight | 197.65 g/mol | [4][5] |
| Canonical SMILES | C1=CC(=CN=C1)C2=C(N=S=N2)Cl | [5] |
| InChI Key | CMPNWGQBNRHIQZ-UHFFFAOYSA-N | [5] |
Table 2: Computed Physicochemical Properties
| Property | Value | Description | Source |
| XLogP3 | 1.9 | A computed measure of lipophilicity (octanol-water partition coefficient). | [4] |
| Boiling Point | 297.2 ± 25.0 °C (at 760 mmHg) | Estimated boiling temperature at standard pressure. | |
| Density | 1.5 ± 0.1 g/cm³ | Estimated bulk density. | |
| Topological Polar Surface Area (TPSA) | 66.9 Ų | The sum of surfaces of polar atoms in a molecule; predicts drug transport properties. | [4] |
| Hydrogen Bond Acceptor Count | 4 | Number of atoms that can accept a hydrogen bond. | [4] |
| Hydrogen Bond Donor Count | 0 | Number of atoms that can donate a hydrogen bond. | [4] |
| Rotatable Bond Count | 1 | Number of bonds that can rotate freely. | [4] |
Table 3: Physical and Safety Data
| Property | Value/Information | Source |
| Physical Form | Solid | |
| Solubility | Sparingly soluble in water. | |
| Hazard Classifications | Acute Toxicity (Oral), Serious Eye Damage |
Experimental Protocols
Detailed and validated experimental protocols are essential for confirming computed data and ensuring the purity of a synthesized compound. The following sections describe standard methodologies for determining key physicochemical properties applicable to this compound.
Melting Point Determination
The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[6]
Methodology: Capillary Method
-
Sample Preparation: The solid sample must be completely dry and finely powdered to ensure efficient and uniform heat transfer. A small amount of the powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube). The apparatus is equipped with a calibrated thermometer or digital temperature sensor and a viewing lens to observe the sample.
-
Measurement:
-
Data Recording: Two temperatures are recorded:
-
The temperature at which the first droplet of liquid becomes visible.[8]
-
The temperature at which the last crystal of the solid completely melts.
-
This range represents the melting point of the sample. The procedure should be repeated until consistent values are obtained.
-
Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and distribution.[9] Standard methods involve determining the concentration of a saturated solution.
Methodology: Shake-Flask Method (Adapted)
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., shaken or rotated) in a temperature-controlled environment (typically 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9]
-
Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not adsorb the solute) to separate the saturated aqueous solution from the excess solid.
-
Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance and comparing it to a standard curve.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for determining concentration.
-
Nuclear Magnetic Resonance (NMR): Can be used to determine solubility by comparing the solute's signal intensity to an external standard.[10]
-
Lipophilicity Determination (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is crucial for predicting a drug's ability to cross biological membranes.[11][12] LogP refers to the partitioning of the neutral form of the molecule, while LogD accounts for both neutral and ionized forms at a specific pH.[11]
Methodology: Shake-Flask Method for LogD at pH 7.4
-
Solvent Preparation: Two immiscible solvents, typically n-octanol and a phosphate-buffered saline (PBS) at pH 7.4, are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[11]
-
Partitioning: A small, known amount of the compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase (PBS) in a sealed container.
-
Equilibration: The mixture is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.[11]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])[13]
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the broader class of thiadiazole derivatives is known for a wide range of pharmacological activities, including potential applications in neurological disorders.[1][2][14][15] Many anticonvulsant drugs, for instance, exert their effects by modulating the activity of GABA (γ-aminobutyric acid) receptors, the primary inhibitory neurotransmitter system in the brain.[15][16] Thiadiazole derivatives have been identified as potential anticonvulsants that may act via this mechanism.[15][16]
The diagram below illustrates a generalized workflow for evaluating the anticonvulsant potential of a novel thiadiazole derivative, a key area of research for this class of compounds.
Caption: Workflow for screening anticonvulsant activity.
Conclusion
This compound is a compound with physicochemical properties that suggest potential for further investigation in drug discovery, particularly in the area of neurological disorders. Its computed lipophilicity (XLogP3 of 1.9) and polar surface area (66.9 Ų) fall within ranges often considered favorable for CNS drug candidates. While experimental data remains limited, the established protocols outlined in this guide provide a clear path for the empirical validation of its properties. The known biological activities of the broader thiadiazole class provide a strong rationale for exploring the therapeutic potential of this specific molecule. Researchers and drug development professionals can use this technical guide as a foundational resource for synthesis, characterization, and further investigation of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 4. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. chm.uri.edu [chm.uri.edu]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enamine.net [enamine.net]
- 12. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
Unveiling the Molecular Architecture: A Technical Guide to 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the structure elucidation of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document outlines the key physicochemical properties, detailed hypothetical experimental protocols for its characterization, and visual representations of its structure and potential synthesis workflow.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a foundational understanding of the molecule.[1][2][3][4][5][6][7][8]
| Property | Value | Source |
| CAS Number | 131986-28-2 | [1][2][4] |
| Molecular Formula | C₇H₄ClN₃S | [1][2][3][4][5] |
| Molecular Weight | 197.64 g/mol | [1][2][4][9] |
| Appearance | Yellow solid | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | C1=CC(=CN=C1)C2=NSN=C2Cl | [3][4] |
| InChI Key | CMPNWGQBNRHIQZ-UHFFFAOYSA-N | [3][10] |
| Density | 1.455 g/cm³ | [6][7] |
| Boiling Point | 297.2°C at 760 mmHg | [6][7] |
| Flash Point | 133.5°C | [6] |
| Topological Polar Surface Area | 66.9 Ų | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][3] |
Structural Elucidation: A Methodological Approach
The definitive identification and structural confirmation of this compound would necessitate a suite of spectroscopic and analytical techniques. While specific experimental data for this compound is not publicly available, this section details the standard, rigorous protocols that would be employed for its structural elucidation.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Protocol:
-
Acquire a standard proton spectrum.
-
Expected signals would correspond to the protons on the pyridine ring. The chemical shifts, splitting patterns (coupling constants), and integration values would confirm their relative positions.
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled carbon spectrum.
-
Signals would be expected for each unique carbon atom in the pyridine and thiadiazole rings.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform these experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals and confirmation of the overall structure.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the instrument via direct infusion or coupled with a liquid chromatography system.
-
Protocol:
-
Acquire a full scan mass spectrum in positive ion mode using electrospray ionization (ESI).
-
The molecular ion peak [M+H]⁺ should be observed, confirming the molecular weight.[3]
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation. The fragmentation pattern would provide evidence for the connectivity of the pyridine and chloro-thiadiazole rings.
-
3. Infrared (IR) Spectroscopy
-
Objective: To identify characteristic functional groups.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
Protocol:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for C=N, C-Cl, and aromatic C-H and C=C stretching and bending vibrations would be expected, consistent with the proposed structure.
-
4. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Protocol:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
A single major peak would indicate high purity.
-
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the structure and potential synthesis of this compound.
Caption: Molecular structure of this compound.
Caption: A hypothetical workflow for the synthesis of the target compound.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 131986-28-2 | GFA98628 [biosynth.com]
- 5. GSRS [precision.fda.gov]
- 6. echemi.com [echemi.com]
- 7. CAS#:131986-28-2 | 3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine | Chemsrc [chemsrc.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic and Synthetic Insights into 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motifs, featuring a substituted pyridine ring appended to a chlorothiadiazole core, suggest potential applications in the development of novel therapeutic agents and functional materials. This technical guide provides an overview of the available spectroscopic data, outlines a plausible synthetic approach based on related compounds, and presents a logical workflow for its characterization.
While specific, publicly available experimental spectra for this compound are not readily found in the scientific literature, this document compiles essential information from chemical databases and analogous structures to offer a predictive and practical guide for researchers working with this molecule.
Chemical and Physical Properties
A summary of the key computed and reported physical properties for this compound is presented in Table 1. This data is crucial for handling, storage, and analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃S | PubChem[1][2] |
| Molecular Weight | 197.64 g/mol | PubChem[1][2] |
| CAS Number | 131986-28-2 | PubChem[1][2] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| Solubility | Sparingly soluble in water | Guidechem |
Predicted Spectroscopic Data
Based on the chemical structure and data from analogous compounds, the expected spectroscopic characteristics are outlined below. These predictions can serve as a reference for the analysis of experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. The chemical shifts (δ) will be influenced by the electron-withdrawing nature of the thiadiazole ring and the nitrogen atom within the pyridine ring. The protons ortho to the point of attachment to the thiadiazole ring are expected to be the most deshielded.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atom. The two carbon atoms of the thiadiazole ring will be significantly deshielded due to the presence of electronegative nitrogen, sulfur, and chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for the C-Cl, C=N, and C=C stretching vibrations within the molecule. Aromatic C-H stretching and bending vibrations from the pyridine ring are also expected.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of chlorine and cleavage of the bond between the two heterocyclic rings.
Proposed Synthetic Pathway and Experimental Protocols
A definitive, published synthetic protocol for this compound is not available. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of substituted 1,2,5-thiadiazoles. A potential pathway could involve the reaction of a suitable pyridine-containing precursor with a reagent that provides the thiadiazole ring.
A general experimental workflow for the synthesis and characterization is depicted in the following diagram.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a target compound.
Experimental Protocol for Spectroscopic Analysis (General)
The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument parameters should be optimized for the specific sample.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
2. Infrared (IR) Spectroscopy:
- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl, KBr) from a volatile solvent. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
3. Mass Spectrometry (MS):
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While direct experimental data remains elusive in public domains, the provided information, including predicted spectroscopic features and a generalized experimental workflow, offers a valuable resource for researchers. The synthesis and detailed characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry. It is recommended that any experimentally obtained data be carefully compared with the predictions outlined herein to confirm the structure and purity of the synthesized material.
References
An In-depth Technical Guide on 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: Current State of Knowledge
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the publicly available information on 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole as of the latest update. The user is advised that detailed experimental data on the mechanism of action, biological targets, and specific signaling pathways for this particular compound are not available in the public domain.
Introduction to this compound
This compound is a heterocyclic compound identified by the CAS number 131986-28-2.[1] Its chemical structure combines a pyridine ring with a 1,2,5-thiadiazole core. While it is classified as a pharmaceutical intermediate and a member of the pyridines, specific research detailing its biological activity or mechanism of action is not present in peer-reviewed literature or comprehensive biological databases.[1][2] One commercial supplier notes its potential use in treating neurological disorders, though supporting evidence for this claim is not provided.[3]
Physicochemical Properties
A summary of the key physicochemical properties for this compound has been compiled from various chemical databases. These properties are crucial for researchers in designing experiments and for computational modeling studies.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃S | [1][2][4] |
| Molecular Weight | 197.65 g/mol | [2][4] |
| CAS Number | 131986-28-2 | [1][2] |
| IUPAC Name | 3-chloro-4-pyridin-3-yl-1,2,5-thiadiazole | [2] |
| Boiling Point | 297.2°C at 760 mmHg | [1] |
| Density | 1.455 g/cm³ | [1] |
| XLogP3 | 1.9 | [2] |
Known Biological Context: The Thiadiazole Scaffold
Due to the absence of specific data for this compound, this section provides a broader context on the biological activities associated with the thiadiazole scaffold. It is important to note that the specific isomer (1,2,5-thiadiazole in this case, versus the more commonly studied 1,3,4- and 1,2,4-isomers) and its substituents dramatically influence biological activity. The information below is for general context and may not be representative of the activity of the compound .
Thiadiazole derivatives are a well-established class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[5][6] The various isomers of thiadiazole, particularly the 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds, have been investigated for numerous therapeutic applications.[5][6]
Known activities of different thiadiazole-based compounds include:
-
Antimicrobial and Antifungal Activity: Various derivatives have shown potent effects against a range of bacteria and fungi.[5][6]
-
Anticancer Activity: Many thiadiazole compounds have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, with some acting as kinase inhibitors.[5][7]
-
Anti-inflammatory and Analgesic Effects: This class of compounds has been explored for its potential to modulate inflammatory pathways.[6]
-
Antitubercular Activity: Certain thiadiazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis.[5]
-
Enzyme Inhibition: Marketed drugs containing a 1,3,4-thiadiazole ring, such as acetazolamide, are known to be potent carbonic anhydrase inhibitors.[5]
The logical relationship for investigating a novel thiadiazole derivative based on the activities of the broader class is illustrated below.
Caption: Investigative logic for a novel thiadiazole compound.
Future Research Directions and Conclusion
There is currently no publicly available scientific literature to construct a detailed technical guide on the mechanism of action of this compound. The compound is available commercially as a building block or intermediate for chemical synthesis.[8]
For researchers interested in this molecule, the following experimental workflow would be necessary to elucidate its biological function:
Caption: Standard workflow for drug discovery and MOA elucidation.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 131986-28-2 [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
The Biological Versatility of 1,2,5-Thiadiazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,5-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. This technical guide provides an in-depth overview of the significant pharmacological potential of these compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.
Anticancer Activity
Derivatives of 1,2,5-thiadiazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 1,2,5-thiadiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.
| Compound ID/Description | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 (µM) |
| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 |
| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Panc-1 (Pancreatic) | 12.22 | Sorafenib | 11.50 |
| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Huh-7 (Liver) | 11.84 | Cisplatin | 12.70 |
| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Huh-7 (Liver) | 10.11 | Cisplatin | 12.70 |
| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 |
| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 |
| NSC763968 | Leukemia cell lines | 0.18 - 1.45 | - | - |
| NSC763968 | Prostate cancer cell lines | 0.18 - 1.45 | - | - |
Key Signaling Pathways in Anticancer Activity
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling cascade is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is frequently observed in cancer. Certain 1,2,5-thiadiazole derivatives have been shown to inhibit this pathway.[1]
References
An In-depth Technical Guide on 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: A Key Intermediate in the Synthesis of the Muscarinic Agonist Xanomeline
CAS Number: 131986-28-2 Molecular Formula: C₇H₄ClN₃S Molecular Weight: 197.64 g/mol
This technical guide provides a comprehensive overview of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a critical intermediate in the synthesis of Xanomeline, a muscarinic acetylcholine receptor agonist with therapeutic potential in neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and its role in the development of a clinically relevant therapeutic agent.
Physicochemical and Spectroscopic Data
While this compound is primarily valued as a synthetic intermediate, its physical and chemical properties are crucial for its handling and use in further chemical transformations. The available data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃S | [1] |
| Molecular Weight | 197.64 g/mol | [1] |
| CAS Number | 131986-28-2 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 56°C | [3] |
| Storage Temperature | 2-8°C under inert gas | [3] |
| ¹³C NMR (75 MHz, CDCl₃) δ | 155.12, 150.85, 149.24, 143.46, 135.70, 126.84, 123.34 | [4] |
Synthesis of this compound
The synthesis of this compound is a key step in the overall synthesis of Xanomeline. The process involves a multi-step reaction sequence starting from 3-pyridinecarboxaldehyde.[4][5]
Experimental Protocol for the Synthesis of this compound.[4][5]
The synthesis can be broken down into the following key steps:
Step 1: Synthesis of 2-hydroxy-2-(pyridin-3-yl)acetonitrile
-
To a solution of 3-pyridinecarboxaldehyde and acetic acid in water, trimethylsilyl cyanide (TMSCN) is added at 0°C.
-
The reaction is allowed to proceed at room temperature for approximately 23 hours.
-
The product is extracted with an organic solvent such as ethyl acetate.
Step 2: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile
-
The 2-hydroxy-2-(pyridin-3-yl)acetonitrile obtained in the previous step is treated with ammonium chloride in ammonium hydroxide.
-
The reaction proceeds at room temperature for about 22 hours.
Step 3: Synthesis of this compound
-
A solution of 2-amino-2-(pyridin-3-yl)acetonitrile in dimethylformamide (DMF) and disulfur dichloride (S₂Cl₂) is added dropwise to DMF at 0°C.
-
After 30 minutes, water is added to the reaction mixture, and the resulting suspension is filtered.
-
The filtrate is basified with sodium hydroxide, and the aqueous phase is extracted with dichloromethane.
-
The combined organic phases are dried and concentrated to yield this compound.
Overall Synthetic Workflow
The following diagram illustrates the synthetic pathway from 3-pyridinecarboxaldehyde to this compound.
Role as an Intermediate in the Synthesis of Xanomeline
This compound is a crucial intermediate in the synthesis of Xanomeline, a potent and selective muscarinic M1 and M4 receptor agonist.[6][7] The subsequent steps to synthesize Xanomeline from this intermediate are as follows:
-
Williamson Ether Synthesis: this compound is reacted with 1-hexanol in the presence of a strong base like sodium hydride to form 3-(hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole.[8]
-
Quaternization: The pyridine nitrogen is then quaternized using methyl iodide to form the corresponding N-methylpyridinium iodide salt.[6]
-
Reduction: Finally, the pyridinium ring is selectively reduced to a tetrahydropyridine using a reducing agent like sodium borohydride to yield Xanomeline.[6]
The overall workflow from the intermediate to the final active pharmaceutical ingredient (API) is depicted below.
Biological Significance and Mechanism of Action of Xanomeline
While this compound itself is not reported to have significant biological activity, its end-product, Xanomeline, is a well-characterized muscarinic acetylcholine receptor agonist with selectivity for the M1 and M4 subtypes.[6][7] These receptors are implicated in various neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia.[9]
Muscarinic Receptor Signaling Pathway
The M1 and M4 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[10] Activation of these receptors by an agonist like Xanomeline initiates a signaling cascade that leads to various cellular responses.
Quantitative Biological Data for Xanomeline
The biological activity of Xanomeline has been extensively characterized through various in vitro and in vivo studies. The following tables summarize some of the key quantitative data.
Table 1: In Vitro Receptor Binding and Functional Activity of Xanomeline
| Assay | Receptor/Tissue | Value | Unit | Reference |
| Receptor Binding Affinity (IC₅₀) | M1 (Rabbit Vas Deferens) | 0.006 | nM | [11][12] |
| Functional Potency (EC₅₀) | M2 (Guinea Pig Atria) | 3 | µM | [11][12] |
| Phosphoinositide Hydrolysis (pEC₅₀) | CHO hM1 cells | 7.6 ± 0.09 | - | [13] |
| β-arrestin2 Recruitment (EC₅₀) | M1 mAChR | 413 | nM | [10] |
| GTPγS Binding (EC₅₀) | Mouse M1 mAChR | 7.0 | nM | |
| GTPγS Binding (EC₅₀) | Rat M1 mAChR | 3.7 | nM | |
| GTPγS Binding (EC₅₀) | Human M1 mAChR | 2.4 | nM |
Table 2: Clinical Trial Data for Xanomeline-Trospium in Schizophrenia
| Endpoint | Xanomeline-Trospium Group | Placebo Group | p-value | Reference |
| Change in PANSS Total Score from Baseline | -17.4 | -5.9 | < 0.001 | |
| Change in Negative Symptom Subscore | -4.2 | -2.0 | 0.002 | |
| Response Rate (>30% improvement) | 54.8% | 28.3% | < 0.0001 |
Experimental Protocols for Key Biological Assays
The characterization of Xanomeline's biological activity relies on standardized in vitro assays. Below are detailed methodologies for two of the most critical experiments.
Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to muscarinic receptors.
-
Principle: A competitive binding assay where the test compound (e.g., Xanomeline) competes with a radiolabeled ligand (typically [³H]N-methylscopolamine or [³H]NMS) for binding to muscarinic receptors in a cell membrane preparation.[5]
-
Materials:
-
Cell membranes from cells expressing the desired muscarinic receptor subtype (e.g., CHO-hM1 cells).
-
Radioligand: [³H]NMS.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 1-10 µM atropine).
-
Test compound dilutions.
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or atropine (for non-specific binding).
-
Initiate the binding reaction by adding the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of a muscarinic agonist to stimulate the Gq/11 signaling pathway.
-
Principle: M1 and M4 receptors, upon activation, stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This assay measures the accumulation of inositol phosphates.[11]
-
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-hM1 cells).
-
[³H]myo-inositol for labeling cellular phosphoinositides.
-
Agonist solutions (e.g., Xanomeline, carbachol).
-
LiCl solution (to inhibit inositol monophosphatase).
-
Quenching solution (e.g., trichloroacetic acid).
-
Anion exchange chromatography columns.
-
Scintillation counter.
-
-
Procedure:
-
Label the cells by incubating them with [³H]myo-inositol for 24-48 hours.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with a buffer containing LiCl.
-
Stimulate the cells with various concentrations of the agonist for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a quenching solution.
-
Extract the inositol phosphates from the cell lysate.
-
Separate the different inositol phosphates using anion exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates in the eluates using a scintillation counter.
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.[13]
Conclusion
This compound is a compound of significant interest to the pharmaceutical and drug development community, not for its intrinsic biological activity, but as a pivotal intermediate in the synthesis of Xanomeline. The synthetic route to this intermediate is well-established, and its conversion to Xanomeline provides access to a potent and selective M1/M4 muscarinic receptor agonist. The extensive biological characterization of Xanomeline, including its mechanism of action and clinical efficacy in treating neurological disorders, underscores the importance of its synthetic precursors. This technical guide provides researchers and drug development professionals with the core information necessary to understand the synthesis, properties, and therapeutic context of this compound.
References
- 1. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Xanomeline - Wikipedia [en.wikipedia.org]
- 6. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]
- 9. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: A Prospective Analysis
Disclaimer: The following document is a prospective analysis based on the chemical structure of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole and preliminary, uncorroborated suggestions of its potential as a Cyclin-Dependent Kinase (CDK) inhibitor. The quantitative data presented herein is illustrative and not derived from experimental validation for this specific compound. This guide is intended for research and drug development professionals as a framework for potential investigation.
Introduction
This compound is a heterocyclic compound featuring a 1,2,5-thiadiazole ring substituted with a pyridine moiety. While specific biological targets for this molecule have not been extensively characterized in publicly available literature, its structural motifs suggest potential interactions with various protein families. The broader class of thiadiazole derivatives has been explored for a range of pharmacological activities, including anticancer and neurological applications. One vendor of the compound suggests a potential, though unverified, role as a CDK inhibitor, which would place it in a class of molecules with significant therapeutic interest, particularly in oncology. This document will explore the hypothetical therapeutic targeting of Cyclin-Dependent Kinase 2 (CDK2) by this compound.
Hypothesized Therapeutic Target: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key enzyme in the regulation of the cell cycle, primarily controlling the transition from the G1 to the S phase. In complex with Cyclin E or Cyclin A, CDK2 phosphorylates and inactivates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor and the expression of genes required for DNA replication. Dysregulation of the CDK2/Cyclin E/pRb pathway is a common feature of many human cancers, making CDK2 an attractive target for anticancer drug development.
Illustrative Quantitative Data
The following table summarizes hypothetical quantitative data for the interaction of this compound with CDK2/Cyclin E. This data is for illustrative purposes only.
| Parameter | Value (Illustrative) | Assay Condition |
| IC50 | 75 nM | In vitro kinase assay with recombinant human CDK2/Cyclin E, 10 µM ATP, and a peptide substrate. |
| Ki | 35 nM | Competitive ATP binding assay using a fluorescent ATP analog. |
| EC50 | 500 nM | Cell-based proliferation assay using a human cancer cell line with known CDK2 dependency (e.g., MCF-7), measured after 72 hours of continuous exposure. |
| Selectivity | >100-fold vs. CDK1, CDK4, CDK6 | Determined by comparing IC50 values from in vitro kinase assays against a panel of other CDKs. |
Experimental Protocols
In Vitro CDK2/Cyclin E Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme complex.
-
Histone H1 or a synthetic peptide substrate.
-
[γ-32P]ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
This compound dissolved in DMSO.
-
ATP solution.
-
96-well plates.
-
Scintillation counter or luminescence plate reader.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and diluted compound or DMSO (vehicle control) to the kinase reaction buffer.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP (containing [γ-32P]ATP if using radiometric detection).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the membrane and measuring radioactivity. For luminescence-based assays, follow the manufacturer's protocol to measure the remaining ATP.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of a cancer cell line.
Materials:
-
A human cancer cell line (e.g., MCF-7, U2OS).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound dissolved in DMSO.
-
A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
96-well clear-bottom cell culture plates.
-
Multichannel pipette.
-
Plate reader (luminescence, absorbance, or fluorescence).
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of viability against the logarithm of the compound concentration to calculate the EC50 value.
Visualizations
In Silico Modeling of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a heterocyclic compound with potential applications in drug discovery and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines the chemical properties, potential biological activities, and detailed methodologies for in silico analysis, including molecular docking, molecular dynamics simulations, and ADMET prediction. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar thiadiazole derivatives to propose a framework for its virtual screening and evaluation. All quantitative data from related compounds is summarized in structured tables, and key experimental protocols are detailed. Visualizations of pertinent signaling pathways and experimental workflows are provided using Graphviz DOT language to facilitate understanding.
Introduction
This compound is a small molecule characterized by a chlorinated 1,2,5-thiadiazole ring linked to a pyridine moiety.[1][2] The thiadiazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The inclusion of a pyridine ring and a chlorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its pharmacokinetic profile and target interactions.[6]
This guide focuses on the application of in silico modeling techniques to explore the therapeutic potential of this compound. Computational approaches are indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity, safety profile, and mechanism of action of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems and for developing robust in silico models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 131986-28-2 | [1][2] |
| Molecular Formula | C₇H₄ClN₃S | [1][2] |
| Molecular Weight | 197.64 g/mol | [1][7] |
| Boiling Point | 297.2 °C at 760 mmHg | [8] |
| Density | 1.5 g/cm³ | [8] |
| Topological Polar Surface Area | 66.9 Ų | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [9] |
| XLogP3 | 1.9 | [2] |
Potential Biological Activities and Targets
While specific biological targets for this compound have not been extensively reported, the broader class of thiadiazole derivatives has been shown to exhibit a range of biological effects. Notably, various thiadiazole-containing compounds have demonstrated efficacy as anticancer agents.[6][10] Based on the activities of structurally related molecules, potential, hypothesized targets for in silico investigation are outlined below.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.[6][9] The proposed mechanisms often involve the inhibition of key signaling pathways implicated in cancer progression.
A potential, though unconfirmed, signaling pathway that could be modulated by thiadiazole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Antimicrobial Activity
The thiadiazole ring is a core component of several antibacterial and antifungal agents.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
In Silico Modeling Workflow
A typical in silico workflow for evaluating a novel compound like this compound is depicted below. This process integrates various computational techniques to build a comprehensive profile of the molecule's potential as a drug candidate.
Methodologies for In Silico Analysis
This section provides detailed, albeit generalized, protocols for the key in silico experiments. These methodologies are based on standard practices in the field and can be adapted for the specific analysis of this compound.
Molecular Docking
Objective: To predict the binding mode and affinity of the compound within the active site of a hypothesized protein target.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized using a molecular mechanics force field (e.g., MMFF94).
-
Gasteiger charges are assigned, and non-polar hydrogens are merged.
-
-
Protein Preparation:
-
The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and Kollman charges are added.
-
-
Grid Generation:
-
A grid box is defined to encompass the active site of the protein, typically centered on the co-crystallized ligand or catalytically important residues.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding conformations of the ligand within the grid box.
-
The Lamarckian Genetic Algorithm is commonly employed for conformational searching.
-
-
Analysis:
-
The resulting docking poses are clustered and ranked based on their predicted binding energies.
-
The lowest energy conformation is visualized to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
-
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the ligand-protein complex and to study its dynamic behavior over time.
Protocol:
-
System Preparation:
-
The best-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P).
-
Counter-ions are added to neutralize the system.
-
-
Minimization and Equilibration:
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under NVT (constant volume and temperature) and then NPT (constant pressure and temperature) ensembles.
-
-
Production Run:
-
A production MD simulation is run for a specified duration (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.
-
Hydrogen bond analysis is performed to monitor the persistence of key interactions.
-
ADMET Prediction
Objective: To predict the pharmacokinetic and toxicological properties of the compound.
Protocol:
-
Input: The 2D or 3D structure of the compound is submitted to an ADMET prediction server or software (e.g., SwissADME, pkCSM).
-
Property Calculation: A range of properties are calculated, including:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Analysis: The predicted values are compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
Data Presentation from Related Thiadiazole Derivatives
To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro anticancer activity of other thiadiazole derivatives from the literature.
Table 2: In Vitro Anticancer Activity of Selected Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8e | Panc-1 (Pancreatic) | 12.79 | [6] |
| Compound 8l | Panc-1 (Pancreatic) | 12.22 | [6] |
| Compound 8e | Huh-7 (Liver) | 11.84 | [6] |
| Compound 8l | Huh-7 (Liver) | 10.11 | [6] |
| Compound 22 | T47D (Breast) | 0.042 | [6] |
| Compound 23 | T47D (Breast) | 0.058 | [6] |
| Compound 25 | T47D (Breast) | 0.042 | [6] |
| Compound 4h | HTC-116 (Colon) | 2.03 | [5] |
| Compound 4h | HepG-2 (Liver) | 2.17 | [5] |
Note: The compound IDs are as designated in the cited literature and are not this compound.
Experimental Protocols for Validation
The predictions from in silico models should be validated through in vitro and in vivo experiments. Below are generalized protocols for relevant assays.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion
This technical guide provides a framework for the in silico evaluation of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential of this compound as a therapeutic agent. The methodologies and comparative data presented herein serve as a foundation for further computational and experimental investigations. While the specific biological profile of this compound remains to be fully elucidated, the approaches outlined in this guide offer a rational path forward for its exploration in drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. kvv.edu.in [kvv.edu.in]
- 5. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a key heterocyclic intermediate in pharmaceutical synthesis. The document details its discovery and historical significance as a precursor to the selective muscarinic M1-receptor agonist, Xanomeline. A thorough examination of its synthesis is presented, including detailed experimental protocols and a summary of reactants and products. While the compound's primary role is as a synthetic building block, its importance in the development of therapies for neurological disorders is highlighted.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring attached to a chlorinated 1,2,5-thiadiazole core.[1] Its significance in medicinal chemistry stems primarily from its role as a crucial intermediate in the synthesis of Xanomeline, a compound investigated for the treatment of neurological disorders such as schizophrenia and Alzheimer's disease.[2][3] The unique arrangement of its functional groups allows for further chemical modifications, making it a versatile scaffold in drug discovery and development. This guide will delve into the history of its synthesis, provide detailed experimental procedures, and discuss its pivotal role in the production of pharmacologically active agents.
Discovery and History
The discovery of this compound is intrinsically linked to the development of Xanomeline in the early 1990s. Research focused on developing selective muscarinic receptor agonists led to the synthesis of a series of 1,2,5-thiadiazole derivatives. The synthesis of this compound was a key step in the multi-step synthesis of Xanomeline, as detailed in the scientific literature.[4] Its creation was not an isolated discovery but rather a targeted step in the rational design of a novel therapeutic agent.
The historical importance of this compound lies in its utility as a building block. The chloro-substituent on the thiadiazole ring provides a reactive site for nucleophilic substitution, enabling the introduction of various side chains to explore structure-activity relationships. This is exemplified in the synthesis of Xanomeline, where the chlorine atom is displaced by a hexyloxy group.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃S | [1] |
| Molecular Weight | 197.64 g/mol | [4] |
| CAS Number | 131986-28-2 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 56°C | [2] |
| Storage Temperature | 2-8°C under inert gas | [2] |
Synthesis
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general synthetic pathway is outlined below.
Synthetic Pathway Overview
The synthesis commences with the conversion of 3-pyridinecarboxaldehyde to 2-amino-2-(pyridin-3-yl)acetonitrile, which then undergoes cyclization to form the desired thiadiazole ring.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile [5][7]
-
Materials: 3-Pyridinecarboxaldehyde, Potassium Cyanide (KCN), Acetic Acid, Ammonium Chloride (NH₄Cl), Ammonium Hydroxide (NH₄OH).
-
Procedure:
-
To a solution of 3-pyridinecarboxaldehyde in a suitable solvent, add a solution of potassium cyanide in water, followed by acetic acid, while maintaining a low temperature.
-
Stir the reaction mixture for a specified period.
-
After the reaction is complete, add a solution of ammonium chloride and ammonium hydroxide.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain 2-amino-2-(pyridin-3-yl)acetonitrile.
-
Step 2: Synthesis of this compound [5][7]
-
Materials: 2-Amino-2-(pyridin-3-yl)acetonitrile, Disulfur dichloride (S₂Cl₂), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-amino-2-(pyridin-3-yl)acetonitrile in dimethylformamide.
-
To this solution, add disulfur dichloride dropwise at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield this compound.
-
Data Presentation
The following table summarizes the key reactants and the final product of the synthesis.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | Starting Material |
| 2-Amino-2-(pyridin-3-yl)acetonitrile | C₇H₇N₃ | 133.15 | Intermediate |
| This compound | C₇H₄ClN₃S | 197.64 | Final Product |
Application in Drug Development: Synthesis of Xanomeline
The primary application of this compound is as a key intermediate in the synthesis of Xanomeline.[5][6]
Synthetic Conversion to Xanomeline
The conversion involves a nucleophilic substitution of the chloro group followed by N-methylation and reduction of the pyridine ring.
Caption: Conversion of the core intermediate to Xanomeline.
Mechanism of Action of Xanomeline
Xanomeline acts as a selective agonist at the M1 muscarinic acetylcholine receptor, which is implicated in cognitive function. Its mechanism is relevant to understanding the therapeutic goals for which its precursor, this compound, is synthesized.
Caption: Simplified signaling pathway of Xanomeline at the M1 receptor.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, not for its inherent biological activity, but for its crucial role as a synthetic intermediate. Its history is firmly rooted in the development of Xanomeline, a testament to the importance of synthetic chemistry in creating novel therapeutics. The synthetic pathways and experimental protocols detailed in this guide provide a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and neuropharmacology. The strategic design of such intermediates continues to be a cornerstone of modern drug discovery.
References
- 1. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Pharmaceutical Intermediate | 131986-28-2 - PHMO [phmo.com]
- 3. This compound | 131986-28-2 [chemicalbook.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2021097427A1 - Xanomeline derivatives and methods for treating neurological disorders - Google Patents [patents.google.com]
- 7. Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Efficacy Testing of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole is a novel heterocyclic compound. While specific biological targets are yet to be fully elucidated, the thiadiazole core is present in various compounds with demonstrated pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. A potential mechanism of action for compounds with this scaffold is the inhibition of inflammatory enzymes such as Myeloperoxidase (MPO). MPO is implicated in the pathogenesis of various inflammatory conditions, including cardiovascular and neurological diseases.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in three distinct and clinically relevant animal models: acute lung injury (inflammation), atherosclerosis (cardiovascular disease), and experimental autoimmune encephalomyelitis (neurological disease).
Hypothetical Signaling Pathway: MPO-Mediated Inflammatory Cascade
The following diagram illustrates a potential signaling pathway involving Myeloperoxidase (MPO) that could be targeted by this compound. Inhibition of MPO is a therapeutic strategy to reduce oxidative stress and inflammation.
Application Notes and Protocols for High-Throughput Screening with 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
Disclaimer: As of the current date, specific high-throughput screening (HTS) applications, biological targets, and quantitative activity data for 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole are not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a hypothetical framework based on the known biological potential of the broader thiadiazole chemical class.[1][2][3][4][5] Researchers should use this document as a strategic guide for developing and executing HTS campaigns, with the understanding that specific assay parameters will require empirical validation for this particular compound.
Introduction to this compound
This compound is a heterocyclic small molecule. The thiadiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] The presence of a pyridine ring and a chloro substituent suggests that this compound may engage in various biological interactions, making it a candidate for high-throughput screening against diverse molecular targets. Some thiadiazole derivatives have also been investigated for their potential in treating neurological disorders.[6][7][8][9]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₄ClN₃S |
| Molecular Weight | 197.65 g/mol |
| CAS Number | 131986-28-2 |
| Appearance | Solid (form) |
| SMILES | Clc1nsnc1-c2cccnc2 |
| InChI Key | CMPNWGQBNRHIQZ-UHFFFAOYSA-N |
Hypothetical Application I: Kinase Inhibitor Screening
Many heterocyclic compounds, including those with thiadiazole cores, are known to function as kinase inhibitors. This protocol outlines a generic approach to screen this compound for its potential to inhibit a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.
Experimental Workflow: Kinase Inhibition HTS
Caption: Workflow for a generic kinase inhibition HTS assay.
Detailed Protocol: Luminescent Kinase Assay
This protocol is adapted for a 384-well plate format.[10][11]
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Perform serial dilutions to create a compound plate for screening at a final assay concentration of 10 µM.
-
Include positive controls (e.g., a known inhibitor like Staurosporine) and negative controls (DMSO vehicle).
-
-
Assay Procedure:
-
Using an automated liquid handler, dispense 50 nL of the compound solution or controls into the wells of a 384-well assay plate.
-
Add 2.5 µL of kinase solution (containing the target kinase in appropriate assay buffer).
-
Add 2.5 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent depletes the remaining ATP to generate a light signal via a luciferase reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| DMSO (Vehicle) | N/A | 800,000 | 0% |
| Staurosporine | 1 | 50,000 | 93.75% |
| Compound X | 10 | 350,000 | 56.25% |
| Compound Y | 10 | 780,000 | 2.5% |
Calculation for % Inhibition = [1 - (RLU_compound - RLU_pos_control) / (RLU_neg_control - RLU_pos_control)] * 100
Hypothetical Application II: Cell Viability/Cytotoxicity Screening
The thiadiazole scaffold is present in some anticancer agents.[4] A primary HTS campaign to identify potential anticancer compounds often involves assessing their effect on the viability of cancer cell lines.
Signaling Pathway: Generic Apoptosis Induction
Caption: Simplified pathway of compound-induced apoptosis.
Detailed Protocol: CellTiter-Glo® Viability Assay
This protocol is a common HTS method for determining cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[12][13][14][15]
-
Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) under standard conditions.
-
Harvest cells and adjust the density to 200,000 cells/mL in the appropriate medium.
-
Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well, white-walled, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Add 50 nL of the compound (or controls) to the cell plates for a final concentration of 10 µM.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
-
Detection:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence with a plate reader. A decrease in luminescence indicates a loss of viable cells.
-
Data Presentation: Hypothetical Cell Viability Data
| Compound | Concentration (µM) | Luminescence (RLU) | % Viability |
| DMSO (Vehicle) | N/A | 950,000 | 100% |
| Doxorubicin | 5 | 80,000 | 8.4% |
| Compound X | 10 | 475,000 | 50% |
| Compound Y | 10 | 940,000 | 98.9% |
% Viability = (RLU_compound / RLU_vehicle) * 100
General HTS Considerations and Next Steps
The process of high-throughput screening involves several critical stages to ensure data quality and successful hit identification.[16][17][18]
Logical Flow of an HTS Campaign
Caption: Key stages of a high-throughput screening campaign.
-
Assay Development and Validation: Before screening a large library, the chosen assay must be optimized and validated in a high-throughput format (e.g., 384- or 1536-well plates).[16] Key statistical parameters like the Z'-factor must be consistently above 0.5 to ensure the assay is robust and can reliably distinguish between positive and negative results.[16][18]
-
Primary Screen: The initial screen of the full compound library at a single concentration.
-
Hit Confirmation and Dose-Response: Compounds identified as "hits" in the primary screen are re-tested. Confirmed hits are then tested across a range of concentrations to determine their potency (IC₅₀ or EC₅₀).
-
Structure-Activity Relationship (SAR): Analyze the relationship between the chemical structures of the active compounds and their biological activity to guide further optimization.[16]
These hypothetical protocols and workflows provide a foundational approach for evaluating the biological activity of this compound in a high-throughput screening context. All specific experimental details, including reagent concentrations and incubation times, must be empirically determined and optimized for the chosen biological system.
References
- 1. pharmedicopublishers.com [pharmedicopublishers.com]
- 2. nbinno.com [nbinno.com]
- 3. oaji.net [oaji.net]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.co.uk [promega.co.uk]
- 11. promega.com.br [promega.com.br]
- 12. marinbio.com [marinbio.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 18. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Notes & Protocols: 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole is a heterocyclic compound belonging to the thiadiazole family.[1][2] Thiadiazoles are a class of five-membered heterocyclic rings containing sulfur and nitrogen atoms, which are recognized as important scaffolds in medicinal chemistry due to their diverse pharmacological activities.[3][4] Compounds bearing the thiadiazole ring have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][6][7][8] Specifically, this compound has been identified as a potential agent for treating neurological disorders and as a building block for developing novel kinase inhibitors, such as those targeting c-Jun N-terminal kinase (JNK).[9][10]
These application notes provide essential information on the formulation, handling, and application of this compound for research purposes, along with detailed protocols for its use in common preclinical assays.
Compound Properties and Handling
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is crucial for accurate preparation of solutions and for understanding the compound's basic characteristics.
| Property | Value | Reference |
| Chemical Name | This compound | [11] |
| Molecular Formula | C₇H₄ClN₃S | [1][12] |
| Molecular Weight | 197.64 g/mol | [12][13] |
| CAS Number | 131986-28-2 | [2][11] |
| Appearance | Solid | [12] |
| XLogP3 (Computed) | 1.9 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [11] |
Storage and Safety
Storage:
-
Store the compound in a cool, dry place to ensure stability.[14]
-
Keep the container tightly sealed to prevent moisture absorption and degradation.
Safety Precautions:
-
Hazard Classification: This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1][12]
-
Signal Word: Danger.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
Formulation and Solution Preparation
The solubility of a compound is critical for its application in biological assays. While specific experimental solubility data for this compound is not widely published, a general protocol for preparing stock solutions using common laboratory solvents is provided below.
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol describes the standard procedure for creating a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), for subsequent dilution in aqueous assay buffers.
Workflow for Compound Formulation and Initial Screening
Caption: Workflow from compound receipt to primary assay data analysis.
Materials:
| Material | Specification |
|---|---|
| This compound | Solid, ≥95% purity |
| Dimethyl sulfoxide (DMSO) | Anhydrous, cell culture grade |
| Microcentrifuge tubes | 1.5 mL, sterile |
| Analytical balance | Accurate to 0.1 mg |
| Pipettes and sterile tips | Calibrated |
Procedure:
-
Calculation: Determine the mass of the compound required to prepare a desired volume and concentration (e.g., 10 mM).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of 10 mM solution: 0.010 mol/L * 0.001 L * 197.64 g/mol * 1000 = 1.9764 mg.
-
-
Weighing: Carefully weigh the calculated amount of the solid compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the tube. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The concentration of DMSO should be consistent across experiments.[15]
Application Protocols for In Vitro Research
Thiadiazole derivatives are frequently evaluated for their potential as enzyme inhibitors and anticancer agents.[16][17][18] The following are generalized protocols for assessing the biological activity of this compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine if the compound inhibits the activity of a target kinase, a common mechanism for anticancer drugs.[15][19]
Conceptual Kinase Inhibition Pathway
Caption: How an inhibitor prevents a kinase from phosphorylating its substrate.
Materials:
-
Purified target kinase enzyme
-
Specific kinase substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl with MgCl₂)
-
Test compound stock solution (from Protocol 1)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader (Luminescence or Fluorescence)
-
White or black 96-well or 384-well assay plates
Procedure:
-
Prepare Dilutions: Create a serial dilution of the test compound in the kinase assay buffer. A common starting range is 100 µM to 1 nM. Remember to include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control for background.[15]
-
Enzyme Addition: Add the diluted enzyme to each well of the microplate, except for the "no enzyme" control wells.
-
Compound Addition: Add the serially diluted test compound to the appropriate wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.[20]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes). The reaction rate should be measured during the initial linear phase.[21]
-
Stop and Detect: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of product (phosphorylated substrate) or byproduct (ADP) formed.
-
Data Analysis: Measure the signal on a microplate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used to screen compounds for cytotoxic or anti-proliferative effects.[18][22]
Workflow for a Cell-Based Proliferation Assay
Caption: Step-by-step workflow for a typical MTT cell proliferation assay.
Materials:
| Material | Specification |
|---|---|
| Human cancer cell line | e.g., MCF-7 (breast), HepG2 (liver)[18] |
| Complete cell culture medium | e.g., DMEM with 10% FBS, 1% Pen-Strep |
| Test compound stock solution | From Protocol 1 |
| MTT Reagent | 5 mg/mL in sterile PBS |
| Solubilization Solution | e.g., DMSO or 10% SDS in 0.01 M HCl |
| 96-well flat-bottom cell culture plates | Sterile |
| CO₂ Incubator | 37°C, 5% CO₂ |
| Microplate reader | Capable of measuring absorbance at 570 nm |
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept low and consistent (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
References
- 1. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. isres.org [isres.org]
- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 131986-28-2 [chemicalbook.com]
- 10. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. 3-chloro-4 Thiadiazole Manufacturer Exporter Supplier from Navi Mumbai India [navoneindia.in]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 18. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A near-universal way to measure enzyme inhibition | Newsroom - McGill University [mcgill.ca]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
Application Notes and Protocols for the Quantification of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this exact molecule are not widely published, the following protocols are based on established methods for structurally similar thiadiazole and pyridine derivatives and represent a robust starting point for method development and validation.
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
HPLC with UV Detection: A reliable and widely accessible method suitable for the quantification of the pure compound and in pharmaceutical formulations.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of the compound in complex biological matrices such as plasma and urine.
A summary of the proposed method parameters and performance characteristics is presented below.
Quantitative Data Summary
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) | 1 - 1000 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (%RSD) | ||
| - Intra-day | < 1.5% | < 5% |
| - Inter-day | < 2.0% | < 7% |
| Specificity | Selective in the presence of formulation excipients | Highly selective with minimal matrix effects |
Experimental Protocols
Method 1: HPLC with UV Detection for Pharmaceutical Formulations
This method is designed for the quantification of this compound in bulk drug substance and finished pharmaceutical products.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (ACS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: LC-MS/MS for Biological Matrices
This highly sensitive method is suitable for quantifying this compound in biological fluids like plasma or urine, making it ideal for pharmacokinetic studies.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
2. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Analyte: Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z
-
Internal Standard: Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Use a weighted linear regression to fit the data.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizations
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS bioanalysis.
Disclaimer
The methods and data presented in these application notes are intended as a starting point for the development of a validated analytical method. It is the responsibility of the end-user to validate the chosen method for its intended purpose in accordance with relevant regulatory guidelines. This includes, but is not limited to, full validation of specificity, linearity, range, accuracy, precision, and robustness.
Application Notes and Protocols for 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole is a critical heterocyclic building block in the field of medicinal chemistry, primarily recognized as a key intermediate in the synthesis of neuroactive compounds.[1] Its significant application lies in the production of Xanomeline, a potent muscarinic acetylcholine receptor agonist that has been extensively investigated for the treatment of cognitive and psychotic symptoms associated with neurological disorders such as Alzheimer's disease and schizophrenia.[2][3]
This document provides detailed application notes and experimental protocols relevant to the use of this compound in the synthesis of Xanomeline and the subsequent preclinical evaluation of Xanomeline's pharmacological effects.
Application Notes
The primary application of this compound in neurological research is as a precursor for the synthesis of Xanomeline.[4] Xanomeline exhibits a unique mechanism of action, functioning as a selective agonist at the M1 and M4 muscarinic acetylcholine receptors in the central nervous system.[5][6] Activation of these receptors is a promising therapeutic strategy for various neurological and neuropsychiatric conditions.[6][7]
Key Research Applications of Xanomeline (derived from this compound):
-
Cognitive Enhancement: The M1 receptor is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[8][9] Xanomeline's agonism at M1 receptors has been shown to improve cognitive function in preclinical models and in clinical trials with patients suffering from Alzheimer's disease and schizophrenia.[2][10][11]
-
Antipsychotic Effects: The M4 receptor is involved in the modulation of dopamine neurotransmission in the mesolimbic pathway.[2] By acting as an agonist at M4 receptors, Xanomeline can indirectly regulate dopamine levels, leading to antipsychotic effects. This has been demonstrated in various preclinical models and clinical studies in schizophrenia patients.[3][5]
-
Reduced Extrapyramidal Side Effects: Unlike traditional antipsychotics that directly block dopamine D2 receptors, Xanomeline's mechanism of action via muscarinic receptors suggests a lower propensity for inducing extrapyramidal side effects.[2]
Data Presentation
The following tables summarize the quantitative pharmacological data for Xanomeline.
Table 1: Muscarinic Receptor Binding Affinities and Functional Potencies of Xanomeline
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Cell Line |
| M1 | High Affinity | Phosphoinositide Hydrolysis | High Potency (agonist) | CHO, BHK, A9 L cells |
| M2 | Lower Affinity | Inhibition of cAMP production | Low Potency (agonist) | Guinea Pig Atria |
| M3 | - | - | Weak Partial Agonist | Guinea Pig Ileum |
| M4 | High Affinity | Inhibition of cAMP production | High Potency (agonist) | CHO cells |
| M5 | - | Antagonist Activity | - | - |
Note: Specific quantitative values for Ki and EC50/IC50 are often study-dependent and proprietary. The table reflects the relative affinities and potencies reported in the literature.[12]
Table 2: Summary of Preclinical and Clinical Findings for Xanomeline
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical (In Vitro) | Cells expressing muscarinic receptors | Selective agonist activity at M1 and M4 receptors. | |
| Preclinical (In Vivo) | Rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion) | Attenuation of hyperlocomotion, indicative of antipsychotic-like effects. | [5] |
| Preclinical (In Vivo) | Rodent models of cognitive impairment (e.g., passive avoidance) | Reversal of scopolamine-induced cognitive deficits. | [13][14] |
| Clinical Trial (Phase II) | Patients with Alzheimer's Disease | Significant improvements in cognitive function and behavioral symptoms (hallucinations, delusions). | [2][11] |
| Clinical Trial (Pilot Study) | Patients with Schizophrenia | Significant reduction in PANSS and BPRS scores; improvement in verbal learning and short-term memory. | [3] |
| Clinical Trial (Phase III) | Patients with Schizophrenia (as KarXT with trospium) | Significant reduction in positive and negative symptoms. | [15] |
Experimental Protocols
Protocol 1: Synthesis of Xanomeline from this compound
This protocol outlines the key steps for the synthesis of Xanomeline, for which this compound is the starting material.[4][16]
Step 1: Williamson Ether Synthesis
-
React this compound with sodium hexyloxide in a suitable solvent like toluene or hexanol to yield 3-(hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole.[16]
Step 2: N-methylation
-
Treat the product from Step 1 with methyl iodide in acetone to form the corresponding N-methylpyridinium salt.
Step 3: Reduction
-
Reduce the N-methylpyridinium salt using a reducing agent such as sodium borohydride in ethanol to yield Xanomeline.[17]
Step 4: Purification
-
Purify the final product using column chromatography (e.g., dichloromethane/methanol mobile phase).[17]
Protocol 2: In Vitro Muscarinic Receptor Functional Assay - cAMP Measurement (for M2/M4 Receptors)
This protocol is used to determine the agonist or antagonist activity of a test compound at the Gi/o-coupled M2 and M4 muscarinic receptors.[18][19]
-
Cell Culture: Culture CHO cells stably expressing either the human M2 or M4 muscarinic receptor in a suitable assay plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to elevate basal cAMP levels.
-
Compound Addition: Add varying concentrations of the test compound (e.g., Xanomeline) to the cells.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF.
-
Data Analysis: For agonists, a decrease in forskolin-stimulated cAMP levels is measured to determine the EC50 value.
Protocol 3: In Vitro Muscarinic Receptor Functional Assay - Inositol Monophosphate (IP1) Accumulation (for M1/M3/M5 Receptors)
This protocol is used to assess the activity of a test compound at the Gq/11-coupled M1, M3, and M5 muscarinic receptors.[19]
-
Cell Culture: Plate cells expressing the target muscarinic receptor (e.g., M1) in a multi-well plate.
-
Stimulation: Replace the culture medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and add the test compound at various concentrations.
-
Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercial kit, often based on HTRF.
-
Data Analysis: Generate concentration-response curves to determine the EC50 of agonists.
Protocol 4: In Vivo Model for Antipsychotic Activity - Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic effects of a test compound.[5]
-
Animals: Use male rodents (e.g., rats or mice).
-
Habituation: Acclimate the animals to the open-field test chambers.
-
Drug Administration: Administer the test compound (e.g., Xanomeline) at various doses.
-
Amphetamine Challenge: After a set pre-treatment time, administer d-amphetamine to induce hyperlocomotion.
-
Locomotor Activity Measurement: Record locomotor activity for a defined period using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of the test compound-treated groups to the vehicle- and amphetamine-only treated groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.
Protocol 5: In Vivo Model for Cognitive Enhancement - Passive Avoidance Test
This model assesses the effect of a compound on learning and memory.[14]
-
Apparatus: Use a two-compartment (light and dark) passive avoidance apparatus.
-
Training (Day 1):
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, deliver a mild foot shock.
-
-
Drug Administration: Administer the test compound (e.g., Xanomeline) and/or an amnesic agent (e.g., scopolamine) at appropriate times relative to training and testing.
-
Testing (Day 2):
-
Place the animal back in the light compartment.
-
Measure the latency to enter the dark compartment.
-
-
Data Analysis: A longer latency to enter the dark compartment in the test compound-treated group compared to the amnesic agent-treated group indicates an improvement in memory retention.
Signaling Pathways
Xanomeline primarily exerts its effects through the activation of M1 and M4 muscarinic acetylcholine receptors, which are coupled to different G-protein signaling cascades.
References
- 1. This compound | Pharmaceutical Intermediate | 131986-28-2 - PHMO [phmo.com]
- 2. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanomeline - Wikipedia [en.wikipedia.org]
- 6. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
- 9. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]
- 11. Xanomeline, A Specific M1 Agonist: Early Clinical Studies | Semantic Scholar [semanticscholar.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Preclinical models for the evaluation of cognitive-enhancing drugs - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO2021097427A1 - Xanomeline derivatives and methods for treating neurological disorders - Google Patents [patents.google.com]
- 17. Xanomeline synthesis - chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Study of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole is a heterocyclic small molecule with potential for biological activity.[1][2][3][4][5][6][7][8] The thiadiazole scaffold is present in a variety of compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[9][10][11][12][13] This document provides a detailed experimental design for the initial characterization and study of this compound, from basic physicochemical analysis to in vitro and preliminary in vivo evaluations. The protocols are intended to guide researchers in exploring its therapeutic potential.
Physicochemical Characterization
A fundamental step in the evaluation of any potential drug candidate is the thorough characterization of its physical and chemical properties. This data is crucial for formulation development, understanding its behavior in biological systems, and ensuring reproducibility of experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃S | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 197.64 g/mol | [1][3][5][7] |
| CAS Number | 131986-28-2 | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Purity | >95% (recommended for biological assays) | [3] |
Experimental Workflow
The following diagram outlines a logical progression for the experimental investigation of this compound, starting from initial screening to more detailed biological characterization.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
Objective: To identify potential protein kinase targets of this compound through a broad-panel screening assay. This is a common starting point for novel small molecules.[14]
Materials:
-
This compound
-
Commercially available kinase screening service (e.g., Reaction Biology, Eurofins)
-
DMSO (Dimethyl sulfoxide)
-
Kinase assay buffer
-
ATP (Adenosine triphosphate), radiolabeled or as required by the assay platform
-
Substrate peptides or proteins for each kinase
-
96-well or 384-well plates
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Compound Addition: Add the test compound at a final concentration (e.g., 10 µM) to the assay wells. Include appropriate controls (vehicle control with DMSO, positive control inhibitor).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibitors.[15]
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate and measuring incorporated radioactivity.[14] For other formats, follow the specific detection protocol (e.g., fluorescence, luminescence).[16]
-
Data Analysis: Calculate the percent inhibition of kinase activity for the test compound relative to the vehicle control.
Table 2: Hypothetical Kinase Screening Data
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 85% |
| Kinase B | 12% |
| Kinase C | 92% |
| Kinase D | 5% |
Protocol 2: Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability of various cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon)
-
Normal human cell line (e.g., IMR-90 - lung fibroblast)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Resazurin-based assay reagent (e.g., alamarBlue) or MTT reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.
Protocol 3: Signaling Pathway Analysis by Western Blot
Objective: To investigate the effect of this compound on a specific signaling pathway identified from the kinase screen (e.g., a pathway downstream of Kinase C).
Materials:
-
This compound
-
Appropriate cell line expressing the target kinase
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target kinase, its phosphorylated form, and downstream pathway components
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation levels.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling cascade that could be investigated if this compound is found to inhibit a specific kinase.
Caption: Hypothetical inhibition of the Kinase C signaling pathway.
Preliminary In Vivo Studies
Should the in vitro data demonstrate potent and selective activity, preliminary in vivo studies can be initiated. These studies are crucial for evaluating the compound's pharmacokinetic properties and its efficacy in a living organism.[17][18][19][20]
Protocol 4: Mouse Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic parameters of this compound in mice.
Materials:
-
This compound
-
Formulation vehicle (e.g., saline, PEG400/water)
-
Male C57BL/6 mice
-
Dosing syringes and needles
-
Blood collection supplies
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dosing: Administer the compound to a cohort of mice via intravenous (IV) and oral (PO) routes at a specific dose (e.g., 5 mg/kg IV, 20 mg/kg PO).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Table 3: Hypothetical Pharmacokinetic Parameters
| Parameter | Value (IV) | Value (PO) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1 |
| AUC (ng*h/mL) | 3200 | 4500 |
| Half-life (h) | 4.2 | 4.5 |
| Bioavailability (%) | - | 35 |
This structured approach provides a comprehensive framework for the initial investigation of this compound, guiding researchers from fundamental characterization to the assessment of its potential as a therapeutic agent.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:131986-28-2 | 3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. GSRS [precision.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
Applications of Thiadiazoles in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. The unique structural and electronic properties of the thiadiazole nucleus, such as its aromaticity and ability to participate in hydrogen bonding, contribute to its diverse biological effects. This document provides detailed application notes on the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of thiadiazole derivatives, including quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Anticancer Applications
Thiadiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Data Presentation: Anticancer Activity of Thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected thiadiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference(s) |
| 8a | A549 (Lung) | 1.62 | PI3K/Akt/mTOR Pathway Inhibition | [1][2] |
| HCT116 (Colon) | 2.53 | PI3K/Akt/mTOR Pathway Inhibition | [1] | |
| MDA-MB-231 (Breast) | 4.61 | PI3K/Akt/mTOR Pathway Inhibition | [2] | |
| 22d | MCF-7 (Breast) | 1.52 | LSD1 Inhibition | [1] |
| HCT-116 (Colon) | 10.3 | LSD1 Inhibition | [1] | |
| 1h,l (Ciprofloxacin-based) | SKOV-3 (Ovarian) | 3.58 | Not specified | [1] |
| A549 (Lung) | 2.79 | Not specified | [1] | |
| Compound 3 | A549 (Lung) | 21.00 (µg/mL) | Akt Inhibition | [3] |
| Compound 4 | C6 (Glioma) | 18.50 (µg/mL) | Akt Inhibition | [3] |
| ST10 | MCF-7 (Breast) | 49.6 | Caspase 3/8 Activation, BAX Activation | [4] |
| MDA-MB-231 (Breast) | 53.4 | Caspase 3/8 Activation, BAX Activation | [4] | |
| 4j (Hydroxamate derivative) | HCT116 (Colon) | 0.015 (15 nM) | HDAC1 Inhibition, DNA Binding | [5] |
| Thiazole-based chalcone (2e) | Ovar-3 (Ovarian) | 1.55 (GI50) | Tubulin Polymerization Inhibition | [6] |
| MDA-MB-468 (Breast) | 2.95 (GI50) | Tubulin Polymerization Inhibition | [6] | |
| FPDT | Glioblastoma cells | 45 - 68 | AKT Pathway Inhibition | [7] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiadiazole Derivatives
Many thiadiazole-based anticancer agents exert their effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][3] Aberrant activation of this pathway is a common feature in many cancers. Thiadiazole derivatives can inhibit key components of this pathway, leading to the induction of apoptosis and suppression of tumor growth.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 5. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, with a focus on improving reaction yield.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Final Product
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Question: My Suzuki-Miyaura coupling reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
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Answer: Low or no yield in the Suzuki-Miyaura coupling of 3,4-dichloro-1,2,5-thiadiazole with 3-pyridinylboronic acid can stem from several factors. A systematic approach to troubleshooting is recommended.
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Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst and ligand. For challenging couplings involving heteroaryl chlorides, specialized ligands can significantly improve yields. Consider screening different palladium sources and phosphine ligands.
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Improper Base Selection: The choice and quality of the base are critical. The base activates the boronic acid and neutralizes the acid produced during the reaction. Common bases for this type of coupling include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous and finely powdered for optimal reactivity.
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Inappropriate Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often effective. Common solvent systems include 1,4-dioxane/water, DME/water, or THF/water. The ratio of the organic solvent to water can also impact the yield.
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Low Reaction Temperature: While some Suzuki couplings proceed at room temperature, many require heating to achieve a reasonable reaction rate and yield. If you are running the reaction at a lower temperature, consider increasing it, typically to around 80-100 °C.
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Poor Quality of Starting Materials: The purity of both 3,4-dichloro-1,2,5-thiadiazole and 3-pyridinylboronic acid is crucial. Impurities in the starting materials can poison the catalyst or lead to side reactions. It is advisable to purify the starting materials if their quality is uncertain.
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Presence of Oxygen: The palladium(0) active catalyst is sensitive to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed prior to use.
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Issue 2: Formation of Significant Byproducts
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Question: I am observing significant byproduct formation in my reaction mixture, which is complicating purification and reducing the yield of my target compound. What are these byproducts and how can I minimize them?
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Answer: The most common byproduct in Suzuki-Miyaura reactions is the homocoupling of the boronic acid, resulting in the formation of 3,3'-bipyridine in this case. Another potential byproduct is the protodeboronation of the 3-pyridinylboronic acid.
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Minimizing Homocoupling: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere can significantly reduce this side reaction. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can also help drive the desired cross-coupling reaction.
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Preventing Protodeboronation: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This can be minimized by carefully controlling the reaction conditions, particularly the amount of water and the choice of base. In some cases, using the boronic ester (e.g., pinacol ester) of 3-pyridineboronic acid can reduce the rate of protodeboronation.
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Optimizing Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to increased byproduct formation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the final product, this compound, from the reaction mixture. What is an effective purification strategy?
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Answer: Purifying the target compound from residual catalyst, unreacted starting materials, and byproducts is a critical step. A multi-step approach is often necessary.
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Initial Workup: After the reaction is complete, a standard aqueous workup is the first step. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. This will remove most of the inorganic salts and some water-soluble impurities.
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Removal of Palladium Catalyst: Palladium residues can often be removed by filtering the organic layer through a pad of Celite® or by treating the solution with a scavenger resin designed to bind palladium.
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Column Chromatography: The most effective method for separating the desired product from organic impurities is flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The exact solvent system will need to be optimized based on TLC analysis.
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Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be used to obtain a highly pure product.
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Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
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Q1: What is the recommended starting material for the synthesis of this compound?
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A1: The recommended and commercially available starting material is 3,4-dichloro-1,2,5-thiadiazole. The pyridin-3-yl group is then introduced via a Suzuki-Miyaura cross-coupling reaction with 3-pyridinylboronic acid or its corresponding ester.
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Q2: Which palladium catalyst and ligand combination is most effective for this synthesis?
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A2: While several palladium catalysts can be used, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed for Suzuki couplings of heteroaryl chlorides. The choice of ligand can have a significant impact on the yield, and for challenging substrates, more electron-rich and bulky phosphine ligands like SPhos or XPhos may offer improved performance.
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Q3: What is the optimal base and solvent system for this reaction?
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A3: A common and effective system is a mixture of an organic solvent such as 1,4-dioxane, DME, or THF with an aqueous solution of a base like K₂CO₃ or K₃PO₄. The optimal ratio of organic solvent to water and the specific base should be determined through experimental optimization.
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Yield Improvement
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Q4: How can I quantitatively assess the impact of different reaction parameters on the yield?
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A4: To quantitatively assess the impact of different parameters, it is recommended to perform a series of small-scale screening reactions, systematically varying one parameter at a time (e.g., catalyst, ligand, base, solvent, temperature) while keeping others constant. The yield of each reaction can be determined by techniques like HPLC or ¹H NMR with an internal standard.
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Q5: Are there any additives that can improve the reaction yield?
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A5: In some cases, additives can be beneficial. For instance, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate and yield, especially in biphasic solvent systems.
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Data Presentation
The following tables summarize typical yields for Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides under various conditions. While specific data for the coupling of 3,4-dichloro-1,2,5-thiadiazole with 3-pyridinylboronic acid is limited in the public domain, these tables provide a representative overview of expected outcomes based on similar substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | High |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME/H₂O | 90 | Good |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate to Good |
Table 2: Effect of Base and Solvent on Yield
| Base (equiv) | Solvent | Catalyst | Ligand | Temperature (°C) | Yield (%) |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | Pd₂(dba)₃ | SPhos | 100 | High |
| K₃PO₄ (3) | Dioxane/H₂O (4:1) | Pd₂(dba)₃ | SPhos | 100 | Very High |
| Cs₂CO₃ (2) | DME/H₂O (3:1) | Pd(dppf)Cl₂ | - | 90 | High |
| Na₂CO₃ (2) | Toluene/EtOH/H₂O | Pd(PPh₃)₄ | - | 80 | Good |
Experimental Protocols
Protocol 1: Synthesis of 3,4-dichloro-1,2,5-thiadiazole [1]
This protocol describes the synthesis of the key precursor from aminoacetonitrile bisulfate.
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Reaction Setup: In a reaction vessel equipped with a stirrer and a gas inlet, prepare a mixture of sulfur dichloride (4.0 eq) in dimethylformamide (DMF). Cool the mixture to 0-5 °C.
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Chlorine Gas Purge: Pass chlorine gas through the mixture for approximately 15 minutes.
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Addition of Aminoacetonitrile Bisulfate: While continuing the chlorine gas addition, add aminoacetonitrile bisulfate (1.0 eq) portion-wise over a period of 30 minutes, maintaining the temperature between 0-5 °C.
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Reaction: Stir the resulting mixture for an additional 30 minutes at 0-5 °C. Then, allow the mixture to warm to room temperature and stir for several hours. Continue the chlorine addition for the first hour at room temperature.
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Workup: Pour the reaction mixture into ice water.
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Purification: The product, 3,4-dichloro-1,2,5-thiadiazole, can be recovered from the aqueous mixture by steam distillation. The distillate, containing water and the product, is then extracted with a suitable organic solvent such as petroleum ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude product can be further purified by vacuum distillation.
Protocol 2: Suzuki-Miyaura Coupling to Synthesize this compound
This is a general protocol that should be optimized for the specific substrates.
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Reaction Setup: To a dry Schlenk flask, add 3,4-dichloro-1,2,5-thiadiazole (1.0 eq), 3-pyridinylboronic acid (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
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Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the flask via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
Based on computational models, the following properties have been predicted for this compound:
| Property | Value | Source |
| Molecular Formula | C7H4ClN3S | PubChem[1] |
| Molecular Weight | 197.65 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Note: These are predicted values and should be confirmed experimentally.
Q2: I am observing poor aqueous solubility with this compound. Is this expected?
Yes, poor aqueous solubility is a common challenge for many heterocyclic compounds developed during drug discovery.[2][3] The presence of a planar aromatic ring system can lead to strong crystal lattice energy, which in turn can decrease solubility. While the pyridine and thiadiazole rings introduce some polarity, the overall lipophilicity of the molecule may contribute to low solubility in aqueous media.
Q3: What common laboratory solvents can I use to dissolve this compound?
While specific experimental data for this compound is limited, a general approach for dissolving poorly soluble compounds involves starting with polar aprotic solvents. The solubility is expected to be higher in organic solvents compared to aqueous solutions.
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | High | Another polar aprotic solvent with good solubilizing properties. |
| Dichloromethane (DCM) | Moderate | A less polar solvent, may be effective for less polar compounds. |
| Methanol / Ethanol | Low to Moderate | Polar protic solvents, solubility may be limited. |
| Water | Very Low | Expected to have poor solubility due to the hydrophobic regions of the molecule. |
| Aqueous Buffers (e.g., PBS pH 7.4) | Very Low | Similar to water, solubility is likely to be minimal. |
Troubleshooting Guide: Solubility Enhancement
If you are experiencing solubility issues with this compound, consider the following strategies, which are broadly applicable for improving the solubility of poorly soluble compounds.[4][5]
Issue: Compound precipitates out of solution during aqueous dilutions from an organic stock.
This is a common indication of poor aqueous solubility. The high concentration of the compound in a good organic solvent (like DMSO) crashes out when introduced to a poor solvent (aqueous buffer).
Solutions:
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Co-solvency: The use of a water-miscible organic solvent (a co-solvent) in the aqueous medium can increase the solubility of a lipophilic drug.[4][5]
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Protocol: Prepare your aqueous buffer with a certain percentage (e.g., 5-10%) of a co-solvent like ethanol, propylene glycol, or PEG 400 before adding your compound stock solution. It is crucial to validate that the chosen co-solvent does not interfere with your downstream experimental assays.
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pH Adjustment: The pyridine moiety in the compound has a basic nitrogen atom, suggesting that its solubility may be pH-dependent.
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Use of Excipients:
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Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[2] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
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Issue: Inconsistent results in biological assays due to poor solubility.
Inconsistent results can often be traced back to the compound not being fully dissolved or precipitating during the experiment.
Solutions:
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Particle Size Reduction: For suspension formulations, reducing the particle size can increase the surface area available for dissolution, which can improve the dissolution rate.[4][5] This can be achieved through techniques like micronization or nano-suspension.[5]
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Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution properties.[5]
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Method: The compound can be co-dissolved with a carrier (e.g., PVP, PEG) in a suitable solvent, followed by solvent evaporation. The resulting solid will have the compound dispersed at a molecular level within the carrier, which can enhance its wettability and dissolution.
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Experimental Protocols
Kinetic Solubility Assessment
This protocol provides a general method for determining the kinetic solubility of a compound, which is a common measurement in early drug discovery.[6]
Troubleshooting Logic for Solubility Issues
The following diagram outlines a logical approach to troubleshooting solubility problems with this compound.
References
- 1. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. longdom.org [longdom.org]
- 6. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound and related heterocyclic compounds are recrystallization, column chromatography, and extraction. For analogous compounds, steam distillation has also been employed. The choice of method depends on the nature and quantity of impurities present.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Based on general synthetic routes for 1,2,5-thiadiazoles, potential impurities may include:
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Unreacted starting materials.
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Regioisomers, depending on the synthetic strategy.
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By-products from side reactions with chlorinating agents (e.g., sulfur monochloride or dichloride).
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Solvent residues.
Q3: Are there any specific safety precautions I should take when purifying this compound?
A3: Yes. This compound is classified as a substance that may be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable. | Select a more polar solvent. For similar compounds, ethanol and water have been used.[1][2] |
| Oiling out occurs upon cooling. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of the pure compound may also help. |
| Low recovery of the purified compound. | The compound is too soluble in the cold solvent. | Use a less polar solvent or a solvent mixture. Ensure the solution is cooled sufficiently in an ice bath before filtration. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and impurities. | Try a different recrystallization solvent or a multi-solvent system. A preliminary purification by column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities. | Incorrect stationary or mobile phase. | For related compounds, silica gel is a common stationary phase.[3] The mobile phase polarity should be optimized. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). |
| Compound streaks on the TLC plate/column. | The compound is too polar for the chosen solvent system, or the sample is overloaded. | Increase the polarity of the mobile phase. Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the mobile phase may be necessary. |
Experimental Protocols
General Recrystallization Protocol:
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Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude material to completely dissolve it.
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Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or charcoal, filter the hot solution through a pre-heated funnel.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
General Column Chromatography Protocol:
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel bed.
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Elution: Begin eluting with the mobile phase, gradually increasing the polarity as needed to move the compound and impurities down the column.
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Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
References
Stability studies of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole under lab conditions
Technical Support Center: 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of this compound in a laboratory setting.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experimental work with this compound.
| Issue/Observation | Potential Cause | Recommended Solution |
| Unexpected peaks observed in HPLC analysis of a newly prepared solution. | Contamination of glassware or solvent. | Ensure all glassware is scrupulously clean. Use fresh, HPLC-grade solvents for sample preparation. |
| Decomposition of the compound due to improper solvent choice. | Verify the compatibility of the compound with the chosen solvent. Consider using a less reactive solvent like acetonitrile or a buffered aqueous solution. | |
| Loss of compound purity over time when stored in solution. | Hydrolytic degradation, especially in non-buffered aqueous or protic solvents. | Prepare solutions fresh daily. If storage is necessary, use aprotic solvents and store at low temperatures (2-8 °C) protected from light. |
| Photodegradation from exposure to ambient or UV light. | Store solutions in amber vials or protect them from light with aluminum foil. Minimize exposure to light during experimental procedures. | |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Evaluate the stability of the compound in the specific bioassay buffer and under the incubation conditions (pH, temperature). |
| Interaction with assay components. | Run control experiments to check for potential interactions between the compound and other components of the assay medium. | |
| Color change of the solid compound upon storage. | Slow degradation due to exposure to air, moisture, or light. | Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator, and protected from light. |
| Formation of a precipitate in a stored solution. | The compound may be degrading to a less soluble product. | Characterize the precipitate to identify the degradation product. This can help in understanding the degradation pathway. |
| The concentration of the solution may be too high, leading to crystallization upon standing or temperature changes. | Ensure the compound is fully dissolved at a concentration below its saturation point in the chosen solvent. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For optimal preservation, it is advisable to store it under an inert atmosphere (argon or nitrogen) and protected from light.
2. What solvents are suitable for dissolving this compound?
While specific solubility data is limited, common organic solvents such as DMSO, DMF, and acetonitrile are likely to be suitable for creating stock solutions. For aqueous-based experiments, it is crucial to assess the compound's stability in the chosen buffer system, as hydrolysis can be a concern.
3. What are the potential degradation pathways for this compound under stress conditions?
Based on the structure, which includes a chlorinated thiadiazole and a pyridine ring, several degradation pathways can be hypothesized:
-
Hydrolysis: The chloro group on the thiadiazole ring may be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxy derivative. The thiadiazole ring itself could also undergo hydrolytic cleavage under strong acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide or sulfone.[3] The pyridine ring is generally stable to oxidation, but under harsh conditions, N-oxide formation is possible.
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to photodegradation.[4][5][6] The energy from UV or even visible light could potentially lead to ring cleavage of the thiadiazole moiety.
-
Thermal Degradation: The 1,2,5-thiadiazole ring is known to be thermally stable to a certain degree, but high temperatures can lead to decomposition.[1]
4. How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is recommended. This method should be able to separate the parent compound from its potential degradation products. Developing such a method often involves a forced degradation study.
5. What is a forced degradation study and how would I perform one for this compound?
A forced degradation or stress study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9][10] A general protocol would involve subjecting solutions of the compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature, and if no degradation is observed, at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature, and if necessary, at an elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound and a solution of the compound at a high temperature (e.g., 80 °C).
-
Photolytic Degradation: Exposing a solution of the compound to a light source that emits in the UV and visible range, as per ICH Q1B guidelines.
Samples should be taken at various time points and analyzed by a suitable technique like HPLC-UV/MS to track the formation of degradants.
Experimental Protocols
Proposed Protocol for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a vial of the stock solution at 80 °C for 24 hours.
-
Photolytic Degradation: Expose a quartz cuvette containing the stock solution to a photostability chamber for a defined period (e.g., equivalent to 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using an HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothesized degradation pathways.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Investigational Compound 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
Disclaimer: There is currently a lack of comprehensive, publicly available data regarding the in vivo dosage, mechanism of action, and detailed experimental protocols for 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole. The following guide is a generalized template designed to assist researchers by outlining best practices and common troubleshooting steps for novel investigational compounds. The specific values and pathways described are illustrative and should be replaced with experimentally determined data.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a small molecule with the chemical formula C₇H₄ClN₃S and a molecular weight of approximately 197.64 g/mol .[1][2][3][4] It is classified as a member of the pyridines and thiadiazoles.[2] For safe handling, it is important to note its hazard classifications, which include being potentially toxic if swallowed and causing skin and eye irritation.[2][5]
Q2: What is the first step in determining an effective in vivo dose?
A2: The first step is to conduct a dose-range finding (DRF) study in a small cohort of animals. This is critical for identifying the Maximum Tolerated Dose (MTD) and observing any acute toxicities. Start with a low dose, guided by any available in vitro cytotoxicity data (e.g., IC50 values), and escalate in subsequent cohorts until signs of toxicity are observed.
Q3: How should this compound be formulated for in vivo administration?
A3: Formulation development is key for ensuring bioavailability. Due to the hydrophobic nature common to many pyridine-containing compounds, a multi-step approach is recommended. Start with common biocompatible solvents like DMSO, and then dilute into an aqueous vehicle such as saline or a solution containing a solubilizing agent like Tween® 80 or PEG400. It is crucial to establish the stability and solubility of the final formulation before administration. Always include a vehicle-only control group in your experiments.
Q4: What are the potential mechanisms of action for a thiadiazole-based compound?
A4: Thiadiazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes or modulators of signaling pathways.[6][7][8][9] Depending on the specific substitutions, they can target kinases, proteases, or other cellular proteins.[10] The pyridinyl group may facilitate interactions with specific receptor binding pockets. Initial mechanism-of-action studies should involve broad-panel kinase screening or proteomic analysis to identify potential targets.
Troubleshooting Guides
Issue 1: High Animal Toxicity or Unexpected Deaths at Low Doses
| Potential Cause | Troubleshooting Step |
| Formulation Issue | Confirm the compound is fully solubilized. Precipitation in vivo can lead to embolism and acute toxicity. Prepare fresh formulations for each experiment and visually inspect for particulates. |
| Vehicle Toxicity | High concentrations of solvents like DMSO can be toxic. Ensure the final concentration of any organic solvent is below established safety limits (e.g., <5-10% DMSO). Run a vehicle-only group to confirm its tolerability. |
| Acute Target-Related Toxicity | The compound may be potently hitting a critical, unintended biological target. Reduce the starting dose significantly and perform a more gradual dose escalation. Implement closer monitoring for clinical signs of distress. |
Issue 2: Lack of Efficacy in In Vivo Models
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | The compound may be rapidly metabolized or poorly absorbed. Conduct a basic PK study to measure plasma concentration over time after a single dose. This will determine key parameters like Cmax, half-life, and overall exposure. |
| Insufficient Target Engagement | The administered dose may not be high enough to sufficiently engage the biological target in the tissue of interest. If the target is known, perform a pharmacodynamic (PD) assay (e.g., Western blot for a downstream marker) on tissue samples to correlate dose with target modulation. |
| Incorrect Dosing Schedule | A short half-life may require more frequent dosing to maintain therapeutic exposure. Use PK data to design an optimized dosing schedule (e.g., twice daily instead of once daily). |
Illustrative Data Tables
Table 1: Hypothetical Dose-Range Finding Summary in Mice
| Dose Group (mg/kg, IP) | N | Mean Body Weight Change (Day 7) | Morbidity/Mortality | Clinical Observations |
| Vehicle Control | 3 | +5.2% | 0/3 | Normal |
| 10 | 3 | +3.1% | 0/3 | Normal |
| 30 | 3 | -2.5% | 0/3 | Mild lethargy post-injection |
| 100 | 3 | -15.8% | 2/3 | Severe lethargy, ruffled fur, hunched posture |
| Conclusion: | The Maximum Tolerated Dose (MTD) is estimated to be around 30 mg/kg. Doses of 100 mg/kg are associated with severe toxicity. |
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Value (at 20 mg/kg IV) |
| Cmax (Peak Plasma Concentration) | 1500 ng/mL |
| T½ (Half-life) | 2.5 hours |
| AUC (Area Under the Curve) | 4500 ng·h/mL |
| Bioavailability (Oral) | <10% |
| Interpretation: | The compound shows moderate exposure but has a short half-life, suggesting that twice-daily dosing may be needed to maintain target engagement. Poor oral bioavailability indicates that intraperitoneal (IP) or intravenous (IV) administration is more appropriate for efficacy studies. |
Experimental Protocols
Protocol: Murine Xenograft Efficacy Study
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Cell Culture and Implantation: Culture the desired cancer cell line (e.g., A549 lung carcinoma) under standard conditions. Implant 1x10⁶ cells subcutaneously into the flank of 6-8 week old immunocompromised mice.
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (e.g., Vehicle, Compound at 10 mg/kg, Compound at 30 mg/kg).
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Formulation Preparation: Prepare the investigational compound in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. Prepare fresh daily.
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Dosing: Administer the compound or vehicle via intraperitoneal (IP) injection once daily for 21 days.
-
Monitoring: Measure tumor volume with calipers and record animal body weight three times per week. Monitor for any clinical signs of toxicity.
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Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each group. Tissues can be collected for pharmacodynamic analysis.
Visualizations
Diagram 1: Hypothetical Signaling Pathway
This diagram illustrates a potential mechanism of action where the compound inhibits a key kinase (e.g., "TargetKinase") in a cancer-related signaling cascade.
Caption: Hypothetical inhibition of the "TargetKinase" signaling pathway.
Diagram 2: Experimental Workflow
This diagram outlines the logical flow of an in vivo efficacy study, from initial setup to final data analysis.
Caption: Standard workflow for a murine subcutaneous xenograft study.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Novel [1,3,4]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu.eg [bu.edu.eg]
- 10. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and handling.
Troubleshooting Guide
Synthesis: Suzuki-Miyaura Cross-Coupling
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction between 3,4-dichloro-1,2,5-thiadiazole and pyridin-3-ylboronic acid. This section addresses common issues encountered during this synthesis.
Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction consistently low or non-existent?
Answer:
Low or no yield in the Suzuki-Miyaura coupling of 3,4-dichloro-1,2,5-thiadiazole and pyridin-3-ylboronic acid can stem from several factors. A primary consideration is the integrity and activity of your reagents and catalyst.
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Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand are fresh and active. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulky, electron-rich phosphine ligands can help mitigate this.
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Reagent Quality:
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Pyridin-3-ylboronic Acid: This reagent is susceptible to protodeboronation, especially in the presence of moisture and at elevated temperatures. Use fresh, high-purity boronic acid and consider using anhydrous solvents. The formation of a trimeric boroxine (from dehydration) can also affect reactivity.
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3,4-dichloro-1,2,5-thiadiazole: The stability of this starting material can be a concern. Side reactions, including decomposition of the heterocyclic ring, have been reported in similar cross-coupling reactions.[1]
-
-
Oxygen Contamination: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.
A logical workflow for troubleshooting low yield is presented below.
References
Technical Support Center: 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing rapid degradation of my compound under ambient light in the lab. What could be the cause?
A1: this compound may be susceptible to photodegradation. The 1,2,5-thiadiazole ring, in some substituted forms, can undergo photochemical degradation, which may lead to ring cleavage.[1] The pyridine moiety is also known to be susceptible to photolysis. To mitigate this, it is recommended to work with the compound under amber light or in amber-colored glassware and to store all solutions and solid materials protected from light.
Q2: My mass spectrometry results show unexpected masses corresponding to the addition of oxygen. What are the likely degradation products?
A2: The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation.[1][2] Common oxidizing agents can convert the sulfur to a non-aromatic thiadiazole-1-oxide or a thiadiazole-1,1-dioxide.[2][3] Therefore, the unexpected masses likely correspond to the mono-oxidized (+16 Da) and di-oxidized (+32 Da) forms of the parent compound. Consider using milder handling conditions and ensuring all solvents and reagents are free of peroxides.
Q3: I am observing a loss of the chlorine atom in my degradation studies, particularly under basic conditions. What reaction is occurring?
A3: Halogenated thiadiazoles can undergo nucleophilic displacement of the halide.[2] Under basic conditions, hydroxide ions can act as nucleophiles, replacing the chlorine atom with a hydroxyl group. This would result in the formation of 3-Hydroxy-4-(pyridin-3-YL)-1,2,5-thiadiazole. The increased electron-withdrawing nature of the 1,2,5-thiadiazole ring can make the attached chlorine a good leaving group.
Q4: During my forced degradation study with a strong acid, I am seeing complete loss of the parent compound and multiple unidentifiable peaks in my chromatogram. What is the likely degradation pathway?
A4: While the 1,2,5-thiadiazole ring is generally stable, strong acidic conditions can lead to complex degradation. One possibility is the cleavage of the thiadiazole ring. More aggressive conditions can lead to oxidative ring cleavage.[2] Additionally, the pyridine ring can also undergo degradation under harsh acidic conditions. It is advisable to perform a time-course study with varying acid concentrations to identify initial degradation products.
Q5: I am trying to develop a stability-indicating HPLC method and am having trouble separating the parent compound from its degradants. What are some general tips?
A5: For developing a stability-indicating method for this compound, consider the following:
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Column Chemistry: A C18 column is a good starting point, but consider a phenyl-hexyl or a polar-embedded column for alternative selectivity, especially for polar degradants.
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Mobile Phase: Use a gradient elution with a combination of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). Adjusting the pH of the aqueous phase can significantly alter the retention and peak shape of the pyridyl-containing compound and its potential acidic or basic degradants.
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Detector: A photodiode array (PDA) detector is highly recommended to check for peak purity and to identify the optimal wavelength for detection of both the parent and its degradants. Mass spectrometry (MS) detection will be invaluable for identifying the masses of the degradation products.
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on the known reactivity of 1,2,5-thiadiazoles and pyridines.
Caption: Potential degradation pathways.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase for analysis.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute for analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.
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Thermal Degradation: Store the solid compound and a solution of the compound at a high temperature (e.g., 80°C) for 48 hours. Analyze at specified time points.
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Photodegradation: Expose a solution of the compound to a light source with a specific wavelength (e.g., 254 nm or 365 nm) or to sunlight for a defined period. A control sample should be kept in the dark. Analyze at specified time points.
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with PDA and MS detectors to aid in the identification of degradants.
Data Presentation
The results of the forced degradation studies can be summarized in a table similar to the one below.
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 1N HCl, 60°C | 24 hours | |||
| 1N NaOH, 60°C | 24 hours | |||
| 3% H₂O₂, RT | 24 hours | |||
| 80°C (Solid) | 48 hours | |||
| 80°C (Solution) | 48 hours | |||
| Photolytic | 8 hours |
Experimental Workflow
The following diagram illustrates a typical workflow for a degradation study of this compound.
Caption: A typical experimental workflow.
References
- 1. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A1: this compound is a heterocyclic compound with the following key properties:
| Property | Value |
| Molecular Formula | C₇H₄ClN₃S |
| Molecular Weight | 197.65 g/mol [1] |
| CAS Number | 131986-28-2 |
| Appearance | Solid |
| Storage | Store in a cool, dry place.[2] |
Q2: What are the primary applications of this compound?
A2: this compound is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in drug discovery. It has been identified as a key building block for novel muscarinic agonists, which are being investigated for the treatment of neurological disorders.
Q3: What are the main safety hazards associated with this compound?
A3: This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. It is classified as toxic if swallowed and can cause skin and serious eye irritation.[1]
Troubleshooting Guides
Inconsistent Reaction Yields in Cross-Coupling Reactions (e.g., Suzuki or Stille Coupling)
Problem: You are observing low or inconsistent yields when using this compound in palladium-catalyzed cross-coupling reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Decomposition of the Thiadiazole Ring: | The 1,2,5-thiadiazole ring can be unstable under certain reaction conditions, leading to side reactions and reduced yields.[3] It is advisable to use milder reaction conditions. Consider lowering the reaction temperature and using a weaker base. |
| "The 2-Pyridyl Problem": | Cross-coupling reactions involving 2-substituted pyridines can be challenging due to the nitrogen atom's ability to coordinate with the palladium catalyst, hindering the catalytic cycle.[4][5] While this compound is a 3-substituted pyridine, steric hindrance and electronic effects can still play a role. Experiment with different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or XPhos) to optimize the reaction. |
| Catalyst Inactivation: | The catalyst may be poisoned by impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity and anhydrous. Degassing the reaction mixture to remove oxygen is also crucial. |
| Suboptimal Reaction Conditions: | The choice of base, solvent, and temperature is critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. Solvents like dioxane, THF, or DMF are often used. A screening of different conditions may be necessary to find the optimal combination for your specific substrate. |
Unexpected Side Products
Problem: You are observing the formation of unexpected side products in your reaction mixture.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Dechlorination: | An unexpected side reaction reported for this compound is the displacement of the chlorine atom by hydrogen.[6] This may be promoted by certain nucleophiles or reducing agents present in the reaction mixture. If dechlorination is a major issue, consider using a milder nucleophile or ensuring the exclusion of any potential reducing agents. |
| Homocoupling: | Homocoupling of the boronic acid (in Suzuki reactions) or the organotin reagent (in Stille reactions) can occur, leading to undesired symmetrical biaryl products. This is often a result of slow transmetalation. Adjusting the stoichiometry of the reagents or using a different palladium catalyst/ligand combination can help minimize this side reaction. |
| Hydrolysis of Boronic Acid: | In Suzuki reactions, boronic acids can be prone to hydrolysis, especially at elevated temperatures and in the presence of water. Ensure anhydrous conditions or consider using more stable boronic esters (e.g., pinacol esters). |
Purification Challenges
Problem: You are having difficulty purifying the desired product from the reaction mixture.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Co-elution with Starting Material or Byproducts: | The polarity of the product may be very similar to that of the starting material or byproducts, making separation by column chromatography difficult. Experiment with different solvent systems for chromatography. A gradient elution may be necessary. Recrystallization could also be an effective purification method if a suitable solvent is found. |
| Residual Palladium Catalyst: | The final product may be contaminated with residual palladium. This can often be removed by treating the crude product with a scavenger resin or by performing an aqueous wash with a solution of a chelating agent like EDTA. |
| Tin Residues (from Stille Coupling): | Organotin byproducts from Stille reactions can be difficult to remove. A common method for their removal is to treat the crude product with a solution of potassium fluoride, which precipitates the tin salts. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general starting protocol and may require optimization for your specific substrate.
Materials:
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This compound
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Aryl or heteroaryl boronic acid (1.2 equivalents)
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Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
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Dioxane/Water (4:1 mixture)
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Nitrogen or Argon source
Procedure:
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To a dry reaction flask, add this compound, the boronic acid, and K₂CO₃.
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Evacuate and backfill the flask with nitrogen or argon three times.
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Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
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Add the degassed dioxane/water solvent mixture via syringe.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for a Suzuki cross-coupling reaction.
Caption: Logical steps for troubleshooting low reaction yields.
References
- 1. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-chloro-4 Thiadiazole Manufacturer Exporter Supplier from Navi Mumbai India [navoneindia.in]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Enhancing the Bioavailability of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the bioavailability of the heterocyclic compound 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole. Given that this molecule is sparingly soluble in water, this guide focuses on strategies to overcome common challenges associated with poorly soluble compounds to improve their absorption and systemic exposure.[1]
Troubleshooting Guide
Researchers may encounter several challenges during the pre-formulation and formulation development of this compound. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor aqueous solubility | The crystalline structure and hydrophobic nature of the molecule limit its dissolution in aqueous media.[2][3] | Employ solubility enhancement techniques such as particle size reduction (micronization, nanonization), formulation as a solid dispersion with a hydrophilic carrier, or complexation with cyclodextrins.[3][4][5][6] |
| Low dissolution rate | High particle size and poor wettability of the compound.[3] | Reduce particle size to increase the surface area available for dissolution.[3][6] Incorporate surfactants or wetting agents in the formulation. |
| Inconsistent in vitro dissolution results | Formulation variability, such as non-uniform mixing or particle size distribution. Issues with the dissolution test method itself. | Optimize the formulation process to ensure homogeneity.[7] Validate the dissolution method, ensuring appropriate media, agitation speed, and sink conditions. |
| Low permeability in Caco-2 assays | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), or it may have inherently low passive diffusion.[8][9] | Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to investigate efflux.[8] Consider formulation strategies that can enhance permeability, such as lipid-based formulations or the inclusion of permeability enhancers.[10] |
| High inter-subject variability in in vivo studies | Differences in physiological conditions (e.g., gastric pH, intestinal motility) among subjects. Food effects influencing drug absorption.[11] | Standardize study conditions, such as fasting or fed states.[12] Consider formulation approaches that can reduce variability, like self-microemulsifying drug delivery systems (SMEDDS).[4] |
| Low oral bioavailability in animal models | A combination of poor solubility, low permeability, and potential first-pass metabolism.[5] | A systematic approach is needed. First, address solubility and dissolution. If bioavailability remains low, investigate permeability. Finally, assess the potential for pre-systemic metabolism. |
| Physical instability of the formulation (e.g., crystallization of an amorphous solid dispersion) | The amorphous form is thermodynamically unstable and tends to revert to a more stable crystalline form over time.[13] | Select appropriate polymers to stabilize the amorphous drug.[6] Control storage conditions (temperature and humidity) to minimize molecular mobility.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a heterocyclic compound with a molecular weight of approximately 197.64 g/mol .[1][15][16] It is reported to be sparingly soluble in water.[1] Its structure contains a pyridine ring and a 1,2,5-thiadiazole ring, which may influence its polarity and potential for hydrogen bonding.[1][17]
Q2: What is the first step I should take to improve the bioavailability of this compound?
A2: The first and most critical step is to address its poor aqueous solubility.[2] Enhancing the solubility and dissolution rate is often the key to improving oral absorption for poorly soluble drugs.[3] Techniques like particle size reduction or creating solid dispersions are excellent starting points.[5][6]
Q3: How can I assess the membrane permeability of this compound?
A3: In vitro cell-based assays are commonly used to predict in vivo intestinal permeability.[18] The Caco-2 cell monolayer model is a well-established method for this purpose, as these cells differentiate to form a polarized monolayer that mimics the human intestinal epithelium.[8][19] This model can help determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate for efflux transporters.[8][9]
Q4: What are lipid-based formulations and how can they help?
A4: Lipid-based formulations, such as solutions, suspensions, microemulsions, and self-microemulsifying drug delivery systems (SMEDDS), can enhance the oral bioavailability of poorly soluble drugs.[10] They can improve drug solubilization in the gastrointestinal tract, facilitate drug transport across the intestinal membrane, and potentially reduce first-pass metabolism by promoting lymphatic uptake.[10]
Q5: What should I consider when designing an in vivo bioavailability study for this compound?
A5: Bioavailability studies are typically conducted in animal models (e.g., rats, dogs) before progressing to humans.[12] A crossover study design is often preferred to minimize inter-subject variability.[20] Key pharmacokinetic parameters to measure from plasma concentration-time profiles are the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).[21][22] Both single-dose and multiple-dose studies can be considered, with single-dose studies being more common in early development.[11]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:1 or 1:3 (w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The water bath temperature should be kept as low as possible to avoid chemical degradation, typically around 40-50°C.
-
Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, amorphous nature (using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC)), and dissolution enhancement compared to the pure crystalline drug.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution (this compound dissolved in transport buffer, potentially with a small amount of a co-solvent like DMSO) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical): To investigate active efflux, perform the transport study in the reverse direction, from the basolateral (donor) to the apical (receiver) compartment.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: A streamlined workflow for enhancing and evaluating the bioavailability of a new chemical entity.
Caption: The impact of bioavailability on achieving a therapeutic effect at the cellular level.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 8. nuvisan.com [nuvisan.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 11. Video: Bioavailability Study Design: Single Versus Multiple Dose Studies [jove.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. tandfonline.com [tandfonline.com]
- 14. lfatabletpresses.com [lfatabletpresses.com]
- 15. echemi.com [echemi.com]
- 16. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. isres.org [isres.org]
- 18. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijfmr.com [ijfmr.com]
- 22. study design for bioavailability and bioequivalence | PPTX [slideshare.net]
Validation & Comparative
A Comparative Guide to 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole and Other Thiadiazole Compounds for Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole and other thiadiazole-based compounds, with a focus on their potential applications in neurological drug discovery. The information presented is collated from preclinical research and aims to provide an objective overview supported by available experimental data.
Introduction to Thiadiazoles in Medicinal Chemistry
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exist in various isomeric forms, including 1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-thiadiazoles. These scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][3][4][5] The 1,2,5- and 1,3,4-thiadiazole isomers, in particular, have been extensively investigated as core components in the design of novel therapeutic agents.[6][7][8]
This compound: A Focus on Muscarinic Agonism
Chemical Structure and Properties
-
IUPAC Name: this compound[9]
-
CAS Number: 131986-28-2[9]
-
Molecular Formula: C₇H₄ClN₃S[9]
-
Molecular Weight: 197.64 g/mol [10]
-
Appearance: Solid[11]
This compound has been identified as a key intermediate and a structural motif in the development of selective M1 muscarinic acetylcholine receptor (mAChR) agonists.[6] Muscarinic M1 receptors are predominantly expressed in the central nervous system and are implicated in cognitive processes such as learning and memory.[12] Consequently, M1 agonists are considered promising therapeutic agents for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[13]
Comparative Biological Activity of 1,2,5-Thiadiazole Derivatives as Muscarinic Agonists
While specific quantitative data for this compound in direct comparison to a range of other thiadiazoles is limited in publicly available literature, extensive structure-activity relationship (SAR) studies on analogous 3-substituted-4-(tetrahydropyridinyl)-1,2,5-thiadiazoles provide valuable insights into its potential efficacy and selectivity. The following table summarizes key findings from studies on related compounds, offering a comparative perspective.
| Compound/Analog Series | Target | Key Findings | Reference |
| 3-(3-Alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines | M1 Muscarinic Receptor | Potent and selective M1 agonists. The length of the alkoxy chain influences affinity and efficacy, with butoxy and pentyloxy groups showing optimal activity. | [14] |
| 3-(3-Alkylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines | M1 Muscarinic Receptor | Generally higher receptor affinity and potency compared to the corresponding alkoxy analogs. | [14] |
| 3-(3-Alkyl-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines | M1 Muscarinic Receptor | Significantly lower affinity for muscarinic receptors compared to alkoxy and alkylthio derivatives. | [14] |
| Unsubstituted 3-(1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine | Muscarinic Receptors | Potent but nonselective muscarinic agonist. | [14] |
| 3-(3-Butoxy/Hexyloxy-1,2,5-oxadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines | M1 Muscarinic Receptor | Much lower affinity for central muscarinic receptors compared to the thiadiazole counterparts. | [14] |
Based on these SAR studies, it can be inferred that the nature of the substituent at the 3-position of the thiadiazole ring is a critical determinant of muscarinic receptor activity. The chloro group in this compound serves as a versatile handle for further chemical modification to explore a range of substituents that could optimize M1 receptor agonism. The pyridinyl group at the 4-position is a common feature in many CNS-active compounds and likely contributes to the molecule's overall physicochemical properties and potential for receptor interaction.
Experimental Protocols
General Synthesis of 3-Chloro-4-substituted-1,2,5-thiadiazoles
A general method for the synthesis of 3-chloro-4-substituted-1,2,5-thiadiazoles involves the reaction of monosubstituted glyoximes with sulfur monochloride.[8] Another common precursor for the synthesis of 3-chloro-4-aryl-1,2,5-thiadiazoles is 3,4-dichloro-1,2,5-thiadiazole, which can undergo nucleophilic substitution.[14]
Example Protocol for Nucleophilic Substitution:
-
To a solution of 3,4-dichloro-1,2,5-thiadiazole in a suitable solvent (e.g., THF, DMF), add the desired nucleophile (e.g., an aryl Grignard reagent or an amine).
-
The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature).
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with an appropriate reagent (e.g., water or a saturated ammonium chloride solution).
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified using column chromatography or recrystallization to yield the desired 3-chloro-4-substituted-1,2,5-thiadiazole.
Muscarinic Receptor Binding Assay
The affinity of thiadiazole compounds for muscarinic receptor subtypes is typically determined through radioligand binding assays using cell membranes expressing the specific receptor subtype.
General Protocol:
-
Cell membranes expressing the human M1, M2, M3, M4, or M5 muscarinic receptor are prepared.
-
The membranes are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine or [³H]-pirenzepine) and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., atropine).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.
-
The Ki values (inhibition constants) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist, such as a 1,2,5-thiadiazole derivative, initiates a cascade of intracellular signaling events. M1 receptors are coupled to Gq/11 G-proteins.[6] Upon agonist binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation and modulation of synaptic plasticity, which are crucial for cognitive function.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Compound Evaluation
The evaluation of novel thiadiazole compounds typically follows a structured workflow, from initial synthesis to in vitro and in vivo characterization.
Caption: Typical workflow for the evaluation of novel thiadiazole compounds.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting neurological disorders, particularly through the modulation of muscarinic M1 receptors. While direct comparative data for this specific compound is not extensively available, structure-activity relationship studies of closely related 1,2,5-thiadiazole derivatives provide a strong rationale for its potential as a potent and selective muscarinic agonist. The chloro-substituent offers a strategic point for chemical modification to optimize its pharmacological profile. Further preclinical evaluation, following the outlined experimental workflows, is warranted to fully elucidate the therapeutic potential of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 131986-28-2 [chemicalbook.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 7. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Conformationally constrained analogues of the muscarinic agonist 3-(4-(methylthio)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyr idine. Synthesis, receptor affinity, and antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 13. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Inhibitory Potential of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: A Comparative Analysis
Despite a comprehensive search of scientific literature and patent databases, specific biological targets and quantitative inhibitory data for 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole remain elusive. While the broader class of pyridinyl-thiadiazole derivatives has shown promise in various therapeutic areas, a direct comparison of this specific compound to known inhibitors is not feasible based on currently available public information.
The initial investigation into this compound suggested a potential role as an inhibitor of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle and promising targets in oncology. However, this claim, found in a commercial product description, is not substantiated by any primary research articles or patents detailing experimental evidence such as IC50 or Ki values. Further searches also hinted at its possible application as a pesticide, indicating a potential to disrupt the nervous system, but again, specific molecular targets and supporting data are lacking.
The Therapeutic Potential of the Pyridinyl-Thiadiazole Scaffold
While information on the specific subject compound is scarce, the pyridinyl-thiadiazole chemical scaffold is a recurring motif in medicinal chemistry with a diverse range of reported biological activities. Research on analogous structures has revealed inhibitory activity against various enzymes and pathways implicated in a multitude of diseases.
Derivatives of pyridine and thiadiazole have been investigated for their potential as:
-
Anticancer Agents: Many compounds containing these rings have been shown to inhibit the proliferation of cancer cells. The proposed mechanisms often involve the inhibition of protein kinases, such as CDK1, which are crucial for cell division.
-
Anti-inflammatory Agents: Some pyridinyl-thiadiazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).
-
Antimicrobial Agents: The scaffold has also been explored for its activity against various bacterial and fungal strains.
Comparison to Known Inhibitors: A Hypothetical Perspective
Given the unverified suggestion of CDK inhibition for this compound, a hypothetical comparison can be drawn with established CDK inhibitors. It is crucial to emphasize that the following is for illustrative purposes only, as no experimental data for the target compound is available.
Hypothetical Comparison with Known CDK Inhibitors
| Inhibitor | Target CDK(s) | IC50 (nM) | Therapeutic Area |
| This compound | Unknown | Data not available | Unknown |
| Palbociclib (Ibrance®) | CDK4/6 | CDK4: 11, CDK6: 16 | Breast Cancer |
| Ribociclib (Kisqali®) | CDK4/6 | CDK4: 10, CDK6: 39 | Breast Cancer |
| Abemaciclib (Verzenio®) | CDK4/6 | CDK4: 2, CDK6: 10 | Breast Cancer |
| Flavopiridol | Pan-CDK (CDK1, 2, 4, 6, 7, 9) | 30-300 | Various Cancers (Investigational) |
| Roscovitine (Seliciclib) | CDK1, 2, 5, 7, 9 | 100-800 | Various Cancers (Investigational) |
Experimental Protocols for Inhibitor Screening
To ascertain the inhibitory activity of a novel compound like this compound, a series of standardized in vitro and cell-based assays would be required.
In Vitro Kinase Inhibition Assay
This type of assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
General Procedure:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP (adenosine triphosphate), test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: The kinase, substrate, and test compound (at varying concentrations) are incubated together in an appropriate buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of product formed (e.g., phosphorylated substrate or ADP) is measured using a suitable detection method.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of a compound on the growth and division of cancer cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
General Procedure:
-
Cell Culture: Cancer cell lines are cultured in a suitable medium.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: The GI50 value is calculated from the dose-response curve of cell viability versus compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a simplified CDK-mediated cell cycle signaling pathway and a general workflow for screening potential inhibitors.
Caption: Simplified signaling pathway of the G1 to S phase cell cycle transition regulated by Cyclin-Dependent Kinases (CDKs) and the point of intervention for CDK inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors, from initial screening to the identification of a clinical candidate.
Comparative Analysis of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: Data Currently Unavailable
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific biological activity and cross-reactivity data for the compound 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole. While its chemical properties are documented, detailed experimental data on its performance against biological targets, which is essential for a comparative guide, is not presently available.
For researchers, scientists, and drug development professionals, understanding a compound's selectivity and potential off-target effects is critical. However, in the case of this compound, such information is not yet published in accessible resources. General statements in some chemical supplier databases suggest potential applications in treating neurological disorders or as an anticancer agent, but these claims are not substantiated with concrete experimental evidence.
The broader class of thiadiazole-containing compounds is known to exhibit a wide range of biological activities. However, this general information is not a substitute for specific data on this compound. One study on structurally related compounds, specifically 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines, identified them as M1 selective muscarinic agonists. While this suggests a potential area of activity for this compound, direct evidence is absent.
Without quantitative data, such as IC50 or Ki values from screening assays, a meaningful comparison with alternative compounds cannot be constructed. The creation of data tables and the detailing of specific experimental protocols as requested are therefore not feasible at this time.
Future Directions
To enable a proper comparative analysis, future research on this compound would need to include:
-
Broad Target Screening: Profiling the compound against a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify its primary targets and potential off-targets.
-
Dose-Response Studies: Determining the potency of the compound against any identified targets through the generation of dose-response curves to calculate metrics like IC50 or EC50.
-
Selectivity Profiling: Comparing its activity against the primary target with its activity against other related targets to understand its selectivity.
As new research is published, a comprehensive comparison guide for this compound may become possible. Researchers interested in this compound are encouraged to consult scientific databases for any future publications that may include the necessary experimental data.
Comparative Efficacy Analysis of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole and Related Compounds in Modulating Key Biological Targets
For Immediate Release
This guide provides a comprehensive comparison of the putative biological efficacy of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole with functionally related compounds. Due to the limited publicly available data on the specific biological activity of this compound, this analysis focuses on the well-characterized activity of structurally related 1,2,5-thiadiazole derivatives, particularly as inhibitors of α/β-hydrolase domain 6 (ABHD6). This enzyme plays a crucial role in the endocannabinoid system. For comparative purposes, we will also evaluate alternative, structurally distinct ABHD6 inhibitors.
Furthermore, considering the pyridinyl-thiadiazole scaffold, we will explore a secondary potential therapeutic application as muscarinic acetylcholine receptor (mAChR) agonists, a target for neurological disorders, and compare their efficacy with known mAChR modulators.
Primary Comparison: Inhibition of α/β-Hydrolase Domain 6 (ABHD6)
ABHD6 is a serine hydrolase that plays a significant role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central and peripheral nervous systems. Inhibition of ABHD6 leads to increased levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neurotransmission.
Quantitative Efficacy Data
The following table summarizes the in vitro inhibitory potency (IC₅₀) of a series of 1,2,5-thiadiazole carbamates against human ABHD6 (hABHD6), alongside alternative inhibitors with different chemical scaffolds.
| Compound Class | Compound | Target | IC₅₀ (nM) | Selectivity vs. FAAH | Selectivity vs. MGL |
| 1,2,5-Thiadiazole Carbamate | JZP-430 | hABHD6 | 44 | ~230-fold | High |
| 1,2,5-Thiadiazole Carbamate | Compound 22 | hABHD6 | 52 | Moderate | Not specified |
| 1,2,5-Thiadiazole Carbamate | Compound 23 | hABHD6 | 85 | Moderate | Not specified |
| Carbamate | WWL70 | ABHD6 | 70 | High | High |
| Triazole-Urea | KT-182 | ABHD6 | 3.9 - 15.1 | High | High |
| Triazole-Urea | KT-185 | ABHD6 | 3.9 - 15.1 | High | High |
| Triazole-Urea | KT-203 | ABHD6 | 3.9 - 15.1 | High | High |
FAAH: Fatty Acid Amide Hydrolase; MGL: Monoacylglycerol Lipase. Data for 1,2,5-Thiadiazole Carbamates sourced from a study on their optimization as ABHD6 inhibitors.[1][2] Data for WWL70 and KT-series compounds sourced from various studies on ABHD6 inhibitors.[3]
Experimental Protocols
This protocol outlines the determination of the inhibitory potency of test compounds against human ABHD6 expressed in a cellular context.
-
Cell Culture and Lysate Preparation:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human ABHD6.
-
After 24-48 hours, the cells are harvested and lysed in a suitable buffer (e.g., Tris-HCl) to release the cellular proteins, including the expressed ABHD6 enzyme.
-
The protein concentration of the lysate is determined using a standard method, such as the Bradford assay.
-
-
Inhibition Assay:
-
The cell lysate containing hABHD6 is pre-incubated with various concentrations of the test compound (e.g., 1,2,5-thiadiazole derivatives or alternative inhibitors) for a defined period (e.g., 30 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (4-MUH).
-
The hydrolysis of the substrate by ABHD6 releases a fluorescent product (4-methylumbelliferone), and the increase in fluorescence is monitored over time using a fluorescence plate reader (excitation/emission wavelengths of ~355/460 nm).
-
The rate of reaction is calculated for each inhibitor concentration.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
ABPP is a powerful chemoproteomic technique used to assess the selectivity of inhibitors against a broad range of enzymes in their native biological environment.
-
Proteome Preparation:
-
Mouse brain membrane proteomes are prepared by homogenization and centrifugation to isolate the membrane fraction, which is rich in serine hydrolases.
-
-
Competitive Labeling:
-
The proteome is pre-incubated with the test inhibitor at various concentrations.
-
A broad-spectrum activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., rhodamine), is then added. This probe covalently binds to the active site of serine hydrolases.
-
The inhibitor competes with the probe for binding to the active sites of the enzymes.
-
-
Analysis:
-
The proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize the labeled serine hydrolases.
-
A decrease in the fluorescence intensity of a specific protein band in the presence of the inhibitor indicates that the inhibitor has bound to and inhibited that enzyme. The potency of inhibition can be quantified by measuring the decrease in fluorescence. This allows for the simultaneous assessment of the inhibitor's activity against multiple serine hydrolases, providing a comprehensive selectivity profile.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of ABHD6 in the endocannabinoid signaling pathway and the general workflow for assessing inhibitor efficacy.
Figure 1. ABHD6 role in 2-AG metabolism.
References
- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 3. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole and its analogs, with a primary focus on their activity as muscarinic receptor agonists. The information presented is compiled from preclinical research and aims to facilitate further drug discovery and development efforts in this area.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a 1,2,5-thiadiazole core.[1][2][3] While specific SAR studies on this exact molecule are limited in publicly available literature, extensive research on structurally related analogs, particularly those with a tetrahydropyridine moiety in place of the pyridine ring, provides significant insights into the chemical features driving biological activity at muscarinic receptors. This guide will primarily focus on the data from these seminal studies to infer the SAR of the target compound and guide future research.
Muscarinic Receptor Agonism: A Focus on M1 Selectivity
Research into analogs of this compound has been notably driven by the pursuit of selective M1 muscarinic agonists. The M1 receptor is a key target for therapeutic intervention in neurological disorders such as Alzheimer's disease. The following sections detail the impact of structural modifications on receptor binding affinity, potency, and functional selectivity.
Quantitative Comparison of Analog Activity
The following tables summarize the in vitro pharmacological data for a series of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridine analogs. These compounds share a common scaffold and differ in the substituent at the 3-position of the 1,2,5-thiadiazole ring.
Table 1: Muscarinic Receptor Binding Affinities of 3-(3-Substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine Analogs
| Compound ID | R-Group at Thiadiazole C3 | [³H]-Oxotremorine-M Binding (IC₅₀, nM) | [³H]-Pirenzepine Binding (IC₅₀, nM) |
| 5a | Methoxy | 2.6 | 12 |
| 5b | Ethoxy | 1.3 | 4.8 |
| 5c | Propoxy | 0.8 | 2.2 |
| 5d | Butoxy | 0.6 | 1.6 |
| 5e | Pentyloxy | 0.7 | 1.5 |
| 5f | Hexyloxy | 1.0 | 2.0 |
| 7a | Methylthio | 1.1 | 3.6 |
| 7b | Ethylthio | 0.5 | 1.5 |
| 7c | Propylthio | 0.4 | 1.0 |
| 7d | Butylthio | 0.3 | 0.8 |
| 11 | H | 3.4 | 15 |
Data extracted from Sauerberg et al., J Med Chem. 1992.
Table 2: Functional Activity of 3-(3-Substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine Analogs at M1 and M2 Muscarinic Receptors
| Compound ID | R-Group at Thiadiazole C3 | M1 Activity (Rabbit Vas Deferens, IC₅₀, nM) | M2 Activity (Guinea Pig Atria, EC₅₀, µM) | Efficacy (M1, % Inhibition) | Efficacy (M2, % of Carbachol Max) |
| 5a | Methoxy | 1.8 | >100 | 85 | <10 |
| 5b | Ethoxy | 0.5 | 50 | 90 | 15 |
| 5c | Propoxy | 0.1 | 15 | 95 | 20 |
| 5d | Butoxy | 0.05 | 8 | 98 | 25 |
| 5e | Pentyloxy | 0.03 | 5 | 98 | 30 |
| 5f | Hexyloxy | 0.04 | 3 | 95 | 35 |
| 7a | Methylthio | 0.8 | >100 | 90 | <10 |
| 7b | Ethylthio | 0.2 | 40 | 95 | 18 |
| 7c | Propylthio | 0.08 | 12 | 98 | 22 |
| 7d | Butylthio | 0.04 | 6 | 98 | 28 |
| 11 | H | 1.2 | 1.5 | 100 | 90 |
Data extracted from Sauerberg et al., J Med Chem. 1992.
Structure-Activity Relationship Insights
The data presented in the tables reveal several key SAR trends for this class of compounds:
-
Effect of Alkoxy and Alkylthio Chain Length: For both the alkoxy and alkylthio series, there is a clear trend of increasing M1 potency with increasing chain length, peaking around the butoxy/butylthio to hexyloxy/hexylthio substituents. This suggests the presence of a hydrophobic pocket in the M1 receptor that favorably accommodates these lipophilic chains.
-
M1 Selectivity: The unsubstituted analog (Compound 11) is a potent but non-selective muscarinic agonist. The introduction of alkoxy or alkylthio substituents at the 3-position of the thiadiazole ring dramatically increases selectivity for the M1 receptor over the M2 receptor. This is evident from the nanomolar to picomolar IC₅₀ values at the M1 receptor (rabbit vas deferens) compared to the micromolar EC₅₀ values at the M2 receptor (guinea pig atria).
-
Efficacy: While the unsubstituted analog shows high efficacy at both M1 and M2 receptors, the substituted analogs act as potent, high-efficacy agonists at the M1 receptor while being weak partial agonists at the M2 receptor.
-
Oxygen versus Sulfur Linker: The alkylthio analogs generally exhibit slightly higher affinity and potency compared to their corresponding alkoxy counterparts, suggesting that the sulfur atom may contribute to more favorable interactions with the receptor.
Based on these findings, it can be inferred that for this compound, modifications at the 3-position of the 1,2,5-thiadiazole ring are crucial for modulating muscarinic receptor activity and selectivity. Replacing the chloro group with various alkoxy or alkylthio chains of optimal length could be a promising strategy to develop potent and selective M1 agonists based on this scaffold.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Muscarinic Receptor Binding Assays
-
Objective: To determine the binding affinity of test compounds for muscarinic receptors.
-
Radioligands:
-
[³H]-Oxotremorine-M (agonist ligand)
-
[³H]-Pirenzepine (M1 selective antagonist ligand)
-
-
Tissue Preparation:
-
Rat cerebral cortex is homogenized in ice-cold 50 mM Tris buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again.
-
The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the membrane preparation with the radioligand and various concentrations of the test compound.
-
For non-specific binding determination, a high concentration of a known muscarinic antagonist (e.g., atropine) is added.
-
Incubate at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding curves.
M1 Muscarinic Receptor Functional Assay (Rabbit Vas Deferens)
-
Objective: To assess the functional potency and efficacy of test compounds at the M1 muscarinic receptor.
-
Tissue Preparation:
-
The vasa deferentia are isolated from male rabbits and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The tissues are electrically field-stimulated to elicit twitch contractions.
-
-
Assay Procedure:
-
After a stabilization period, cumulative concentration-response curves are generated for the test compounds.
-
The inhibitory effect of the compounds on the twitch contractions is measured.
-
-
Data Analysis: The IC₅₀ values (concentration of test compound that produces 50% of its maximal inhibitory effect) and the maximal efficacy (% inhibition of twitch response) are determined from the concentration-response curves.
M2 Muscarinic Receptor Functional Assay (Guinea Pig Atria)
-
Objective: To evaluate the functional potency and efficacy of test compounds at the M2 muscarinic receptor.
-
Tissue Preparation:
-
The spontaneously beating atria are isolated from male guinea pigs and suspended in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Assay Procedure:
-
Following a stabilization period, cumulative concentration-response curves are generated for the test compounds.
-
The negative chronotropic effect (decrease in heart rate) is measured.
-
-
Data Analysis: The EC₅₀ values (concentration of test compound that produces 50% of its maximal effect) and the maximal efficacy (as a percentage of the maximal response to a full agonist like carbachol) are determined from the concentration-response curves.
Visualizations
SAR Logic Flow
References
Comparative Guide to the Off-Target Effects of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the chemical scaffold 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole. As this compound is primarily a synthetic intermediate, this guide focuses on its most well-characterized, biologically active derivative, Xanomeline . The on-target and off-target profiles of Xanomeline are compared with other relevant compounds, namely the atypical antipsychotics Olanzapine and Clozapine , which also exhibit activity at muscarinic receptors.
Introduction
This compound serves as a key building block in the synthesis of a class of muscarinic acetylcholine receptor (mAChR) agonists. The most prominent of these is Xanomeline, a compound that has been investigated for its therapeutic potential in neuropsychiatric disorders. While the primary target of Xanomeline is the muscarinic receptor system, its overall pharmacological profile is influenced by its engagement with other targets, leading to a range of off-target effects. Understanding these off-target interactions is crucial for a comprehensive assessment of its therapeutic potential and safety profile.
On-Target and Off-Target Binding Profiles
The following tables summarize the quantitative binding affinities (Ki) of Xanomeline, Olanzapine, and Clozapine at their primary targets and key off-targets. Lower Ki values indicate higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Xanomeline | ~10-20[1] | ~30-50[1] | ~30-50[1] | ~10-20[1] | ~30-50[1] |
| Olanzapine | 1.9[2] | - | - | - | - |
| Clozapine | 7.5[2] | - | - | - | - |
Data for M2-M5 for Olanzapine and Clozapine are not consistently reported in comparative reviews, though they are known to have broad muscarinic antagonist activity.
Table 2: Key Off-Target Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Adrenergic α1 |
| Xanomeline | >10,000[1] | >120[1] | - | - |
| Olanzapine | 11[2] | - | 7.1[2] | - |
| Clozapine | 125[2] | - | 2.8[2] | - |
Key Off-Target Effect: Functional Dopamine Antagonism
A significant off-target effect of Xanomeline and related 1,2,5-thiadiazole derivatives is a "functional dopamine antagonism". This effect is not due to direct binding to dopamine receptors, but rather is a downstream consequence of its primary action as a muscarinic agonist.[3] Specifically, activation of M1 and M4 receptors in brain regions like the striatum and cortex can modulate the release of dopamine, effectively mimicking the action of a dopamine antagonist. This indirect mechanism is a key differentiator from typical and atypical antipsychotics that directly block dopamine D2 receptors.
Figure 1. Signaling pathway of Xanomeline's functional dopamine antagonism.
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity (Ki) Determination
This protocol is a generalized method for determining the binding affinity of a test compound to a specific receptor.
-
Preparation of Cell Membranes: Cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., muscarinic M1, dopamine D2) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation. The final membrane preparation is resuspended in an appropriate assay buffer.[4][5]
-
Competitive Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) that is known to bind to the target receptor with high affinity, and a range of concentrations of the unlabeled test compound (e.g., Xanomeline).[4][6]
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[4]
-
Separation of Bound and Free Radioligand: Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[4]
-
Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.[4]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Functional Dopamine Antagonism Assay (In Vivo Microdialysis)
This protocol describes a method to assess the functional effect of a compound on dopamine release in the brain of a living animal.
-
Animal Preparation: A guide cannula is surgically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of a rat or mouse under anesthesia. The animal is allowed to recover from the surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Baseline Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of dopamine in the extracellular fluid.
-
Drug Administration: The test compound (e.g., Xanomeline) is administered to the animal, either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Post-Drug Sample Collection: Dialysate samples continue to be collected at regular intervals after drug administration.
-
Dopamine Quantification: The concentration of dopamine in the dialysate samples is measured using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: The changes in dopamine concentration from baseline following drug administration are calculated and analyzed to determine the effect of the compound on dopamine release. A decrease in dopamine levels would indicate a functional antagonistic effect.
Comparison and Conclusion
The off-target profile of the this compound scaffold, represented by Xanomeline, presents a unique pharmacological paradigm.
-
Xanomeline exhibits high affinity for its on-target muscarinic receptors. Its most significant "off-target" effect, functional dopamine antagonism, is a direct consequence of its on-target activity. This is in stark contrast to atypical antipsychotics. Xanomeline has a notably clean profile regarding direct interactions with key off-targets like dopamine, serotonin, histamine, and adrenergic receptors, which are commonly engaged by other antipsychotic medications.[1][3]
-
Olanzapine and Clozapine are classic examples of multi-receptor atypical antipsychotics. Their therapeutic efficacy is attributed to a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[2] However, they also have high affinity for several other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to their side-effect profiles, such as weight gain, sedation, and anticholinergic effects.[2] Their interaction with muscarinic receptors is antagonistic, which is the opposite of Xanomeline's agonistic activity.
Figure 2. Workflow for assessing the on- and off-target profiles of a novel compound.
References
- 1. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Canonical and Non-Canonical Antipsychotics’ Dopamine-Related Mechanisms of Present and Next Generation Molecules: A Systematic Review on Translational Highlights for Treatment Response and Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: A Review of Publicly Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of efficacy and safety data for 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole. While chemical properties and safety information are available, there is no published preclinical or clinical research detailing its mechanism of action, therapeutic efficacy, or direct comparisons against standard treatments for any specific indication. Therefore, a direct benchmarking guide with quantitative data, experimental protocols, and detailed signaling pathways, as requested, cannot be constructed at this time.
The available information on this compound is primarily limited to its chemical identity and hazard classifications. It is identified as a member of the pyridines and thiadiazoles class of compounds.[1][2] Basic chemical and physical properties are documented in databases such as PubChem.[1][3][4] Safety data sheets indicate that the compound is toxic if swallowed and can cause skin and serious eye irritation.[1] One source mentions its potential application in treating neurological disorders and its use as a pesticide, but these claims are not substantiated with experimental evidence in the provided search results.[2][4]
The Broader Potential of Thiadiazole Derivatives
While specific data on this compound is scarce, the broader class of thiadiazole derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities. Various studies have explored the potential of different thiadiazole-containing compounds in a range of therapeutic areas.
Diverse Pharmacological Activities
Thiadiazole derivatives have been investigated for a multitude of pharmacological effects, including:
-
Anticancer Properties: Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.[5][6][7] These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation.
-
Antimicrobial Activity: The thiadiazole scaffold is a key component in various antimicrobial agents. Research has demonstrated the efficacy of 1,3,4-thiadiazole derivatives against both gram-positive and gram-negative bacteria, as well as fungal strains.[8] Some derivatives are being explored as potential treatments for tuberculosis.[9]
-
Other Therapeutic Areas: The versatility of the thiadiazole ring has led to its investigation for other activities, including as anti-inflammatory, anticonvulsant, and antiviral agents.[5]
The wide range of biological activities associated with the thiadiazole scaffold underscores its potential as a source for the development of new therapeutic agents.
Future Directions and Data Requirements
To enable a comprehensive benchmarking of this compound against standard treatments, the following experimental data would be required:
-
In Vitro Studies:
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
Potency and Efficacy: Determination of IC50 or EC50 values in relevant cell-based assays.
-
Selectivity: Assessment of the compound's activity against a panel of related and unrelated targets to understand its specificity.
-
-
In Vivo Studies:
-
Pharmacokinetics: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Efficacy in Disease Models: Evaluation of the therapeutic effect of the compound in relevant animal models of disease, with direct comparison to standard-of-care agents.
-
Toxicology: Comprehensive safety and tolerability studies to establish a therapeutic window.
-
-
Clinical Trials:
-
Data from well-controlled clinical trials in human subjects to establish safety, efficacy, and dosage, and to compare its performance against existing therapies.
-
Without this fundamental data, any comparison to established treatments would be purely speculative. Researchers and drug development professionals interested in this specific compound would need to undertake a systematic preclinical and clinical development program to generate the necessary evidence for a meaningful comparative analysis.
References
- 1. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 131986-28-2 [chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Experimental Reproducibility: 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole and a Key Alternative
For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating Experimental Consistency with M1 Muscarinic Agonists.
In the pursuit of novel therapeutics, particularly for neurological disorders, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a compound of interest in muscarinic receptor research, and a well-characterized alternative, Xanomeline. Both molecules are derivatives of 1,2,5-thiadiazole and exhibit activity as M1 selective muscarinic agonists, making them relevant subjects for comparative study in drug discovery pipelines.
While direct studies on the experimental reproducibility of this compound are not extensively documented in publicly available literature, this guide aims to provide a framework for achieving consistent results by presenting detailed experimental protocols, comparative performance data where available, and an examination of the factors influencing experimental outcomes.
Comparative Overview
| Feature | This compound | Xanomeline |
| Chemical Structure | A substituted pyridine linked to a chlorothiadiazole ring. | A tetrahydropyridine linked to a hexyloxy-substituted thiadiazole ring. |
| Primary Target | M1 Muscarinic Acetylcholine Receptor Agonist | M1 and M4 Muscarinic Acetylcholine Receptor Agonist |
| Potential Applications | Neurological disorders | Investigated for Alzheimer's disease and schizophrenia.[1] |
| Reported Synthesis Yield | Data not publicly available. | Approximately 77.1% (final step). |
| Reported Purity | Typically >95% from commercial suppliers. | High purity achievable through chromatography. |
| M1 Receptor Binding Affinity (Ki) | Data not publicly available. | ~294 nM (persistent binding).[2] |
Detailed Experimental Protocols
Reproducibility is fundamentally linked to the meticulous execution of experimental protocols. Below are detailed procedures for the synthesis and characterization of both compounds, compiled from available literature.
Synthesis Protocols
Synthesis of this compound
This multi-step synthesis begins with 3-pyridinecarboxaldehyde and culminates in the formation of the target compound.
-
Formation of 2-Amino-2-(pyridin-3-yl)acetonitrile: 3-Pyridinecarboxaldehyde is reacted with potassium cyanide in acetic acid, followed by treatment with ammonium chloride in aqueous ammonium hydroxide.
-
Cyclization to this compound: The resulting aminonitrile is cyclized using disulfur dichloride (S₂Cl₂) in dimethylformamide (DMF). A solution of 2-amino-2-(pyridin-3-yl)acetonitrile in DMF is added dropwise to a solution of S₂Cl₂ in DMF at 0°C. After the addition, the reaction is stirred for 30 minutes, followed by the addition of water to precipitate the product. The solid is then filtered.[3][4]
Synthesis of Xanomeline (3-(Hexyloxy)-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole)
The synthesis of Xanomeline also involves a multi-step process starting from this compound.
-
Synthesis of 3-(Hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole: this compound is reacted with sodium hexyloxide in hexanol.[1]
-
N-methylation of the Pyridine Ring: The product from the previous step is treated with methyl iodide in acetone to form the N-methylpyridinium salt.[1][3]
-
Reduction to Tetrahydropyridine: The pyridinium salt is then reduced using sodium borohydride (NaBH₄) in ethanol to yield Xanomeline.[1][3][5]
Characterization Protocols
To ensure the identity and purity of the synthesized compounds, which is a critical factor in the reproducibility of biological assays, the following characterization methods are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To verify the molecular weight of the final products.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds. Commercial suppliers often report purities of >99% for Xanomeline and >95% for this compound.
In Vitro Assay Protocols for M1 Muscarinic Agonist Activity
The following are generalized protocols for key in vitro assays to determine the potency and efficacy of M1 muscarinic agonists. Consistent application of these methods is essential for reproducible results.
1. Radioligand Binding Assay
This assay measures the affinity of a compound for the M1 receptor by assessing its ability to displace a radiolabeled ligand.
-
Materials: Cell membranes from cells expressing the human M1 receptor, [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand, test compound, and a non-specific binding control (e.g., atropine).
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.
-
Separate the bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
2. GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor agonism.
-
Materials: Cell membranes expressing the M1 receptor, [³⁵S]GTPγS, GDP, and the test compound.
-
Procedure:
-
Incubate the cell membranes with the test compound in the presence of GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins, which is proportional to the receptor activation.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for the test compound.
-
3. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon M1 receptor activation (which couples to Gq/11).
-
Materials: Whole cells expressing the M1 receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the test compound.
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add the test compound and monitor the change in fluorescence intensity over time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the mobilization of intracellular calcium.
-
Determine the EC50 and Emax for the calcium response.
-
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor by an agonist like this compound or Xanomeline initiates a cascade of intracellular events. The receptor is coupled to the Gq/11 G-protein. Upon agonist binding, the G-protein is activated, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
General Workflow for Assessing Experimental Reproducibility
To ensure the reproducibility of experiments with these compounds, a structured workflow should be followed. This begins with the careful synthesis and purification of the compound, followed by rigorous characterization to confirm its identity and purity. Once a well-characterized compound is obtained, standardized in vitro assays can be performed to determine its biological activity. Each step should be meticulously documented to allow for replication.
Conclusion and Recommendations
Achieving reproducible experimental results with this compound requires a systematic approach. While there is a lack of publicly available, peer-reviewed data on its specific performance metrics, the protocols and workflows outlined in this guide provide a solid foundation for researchers.
For enhanced reproducibility, it is crucial to:
-
Thoroughly Characterize the Compound: Ensure the identity and purity of each synthesized batch before use in biological assays.
-
Adhere to Standardized Protocols: Utilize consistent and well-documented assay procedures.
-
Include a Reference Compound: The use of a well-characterized alternative like Xanomeline as a positive control in assays can help to validate experimental procedures and normalize results across different experiments.
-
Report Detailed Methodologies: When publishing findings, provide comprehensive details of the synthesis, characterization, and biological assays to allow for replication by other researchers.
By following these guidelines, the scientific community can build a more robust and reliable understanding of the therapeutic potential of this compound and other novel compounds.
References
- 1. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a chemical compound utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
Immediate Safety Concerns and Hazard Profile
This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its hazard profile and take appropriate safety precautions.
Hazard Identification:
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation. | |
| Acute Oral Toxicity (Potential) | Some sources indicate potential for acute oral toxicity. |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound, including during disposal procedures.
Required PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of aerosol generation. |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer. The following workflow outlines the necessary steps.
Figure 1. A high-level overview of the disposal process.
Detailed Experimental Protocol:
Step 1: Waste Segregation
-
Principle: To prevent potentially hazardous chemical reactions, it is critical to segregate waste streams.
-
Procedure:
-
Designate a specific waste container for "Halogenated Organic Waste."
-
Crucially, do not mix this compound waste with the following:
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)
-
Strong Oxidizing Agents: (e.g., potassium permanganate, sodium hypochlorite)
-
Reactive Metals: (e.g., sodium, potassium, magnesium)
-
-
Step 2: Container Selection and Labeling
-
Principle: Proper containment and clear identification are essential for safe handling and disposal.
-
Procedure:
-
Select a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Ensure the container is clean, dry, and in good condition.
-
Affix a "Hazardous Waste" label to the container.
-
On the label, clearly write the full chemical name: "this compound" and any other components of the waste mixture with their approximate concentrations.
-
Step 3: Waste Collection
-
Principle: Minimize exposure and prevent contamination during the transfer of waste.
-
Procedure:
-
Carefully transfer the waste into the designated and labeled container.
-
Avoid spills and the generation of dust.
-
If collecting a solution, use a funnel to prevent spillage.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Securely close the container cap immediately after adding waste.
-
Step 4: Temporary Storage
-
Principle: Safe short-term storage is necessary to prevent accidents and ensure regulatory compliance.
-
Procedure:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Step 5: Arrange for Pickup
-
Principle: Hazardous waste must be disposed of through authorized channels.
-
Procedure:
-
Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
Figure 2. A logical flow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: In case of a large spill or if you feel it is unsafe to clean up, evacuate the area and alert your supervisor and the EHS department immediately.
-
Control Ignition Sources: If the spill involves a flammable solvent, eliminate all sources of ignition.
-
Containment: For a small, manageable spill, contain the spill using a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand).
-
Cleanup:
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., isopropanol or ethanol), and place the used cleaning materials into the same waste container.
-
-
Decontamination: Clean the area with soap and water.
-
Disposal: Label the container with all the contents, including the spilled chemical and the absorbent material, and arrange for its disposal through the EHS department.
Personal protective equipment for handling 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data, the compound is classified as follows:
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Acute Toxicity (Oral): Some sources classify it as toxic if swallowed.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when working with this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Use in a well-ventilated area; respirator if aerosols are generated | Lab Coat |
| Reaction Work-up and Purification | Chemical Fume Hood | Chemical-resistant Gloves (e.g., Nitrile or Neoprene) | Safety Goggles and Face Shield | Use in a well-ventilated area; respirator if vapors are present | Chemical-resistant Apron over Lab Coat |
| Spill Cleanup | Evacuate and Ventilate Area | Heavy-duty, chemical-resistant Gloves | Full-face Respirator with appropriate cartridges | Full-face Respirator with appropriate cartridges | Chemical-resistant suit or apron |
Ensure that eyewash stations and safety showers are readily accessible in the work area.[2]
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all required PPE is correctly worn before handling the compound.
-
When weighing the solid, use a ventilated balance enclosure or conduct the task within a fume hood to minimize inhalation exposure.
-
Utilize dedicated spatulas and tools to prevent cross-contamination.
2. Dissolution and Reaction:
-
Slowly and carefully add the solid compound to the solvent inside a chemical fume hood to prevent splashing.
-
If heating is necessary, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Continuously monitor the reaction to ensure it is proceeding as anticipated.
3. Work-up and Purification:
-
All subsequent procedures, such as extractions and chromatography, must be performed within a chemical fume hood.
-
Handle all glassware and equipment that has come into contact with the compound with appropriate gloves.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as specified in the table for spill cleanup.
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Prevent the chemical from entering drains.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container.
-
Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
